5-Cyanoindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLDEVWYOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Record name | 5-cyanoindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-84-2 | |
| Record name | 1H-Indole-5-carbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40166477 | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-24-2 | |
| Record name | Indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 5-Cyanoindole?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 5-Cyanoindole (CAS No: 15861-24-2), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for professionals engaged in research and development.
Core Chemical and Physical Properties
This compound, also known as Indole-5-carbonitrile, is a white to slightly yellow crystalline powder.[1][2] It is a stable compound under normal temperatures and pressures but may discolor upon exposure to light.[2] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere at room temperature or cooler (0-6°C).[1][2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂ | [4][5] |
| Molecular Weight | 142.16 g/mol | [4][5] |
| Melting Point | 106-108 °C | [1][6][7] |
| Boiling Point | 249.72 °C (estimate) - 350 °C | [1][3][8] |
| Density | 1.1777 - 1.24 g/cm³ (estimate) | [1][8][9] |
| pKa | 15.62 ± 0.30 (Predicted) | [1][2][9] |
| UV Maximum (λmax) | 276 nm (in Methanol) | [1][10] |
| Flash Point | 121.9 °C | [3][8][9] |
| Water Solubility | Insoluble | [1][9][11] |
| Solubility in Organic Solvents | Soluble in Chloroform, Hexane, Methanol (B129727), Ethanol, and Acetone.[1][2][9][11] | [1][2][9][11] |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The presence of the cyano group enhances its reactivity, making it a valuable precursor for a variety of complex molecules.[12] It is notably used as a key starting material for the synthesis of the antidepressant drug Vilazodone.[11][13]
Its applications in chemical synthesis are extensive, including:
-
The preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus.[1][4]
-
The silver and L-proline co-catalyzed three-component coupling reaction for the synthesis of dihydroisoquinolines.[1][4]
-
The chemoselective and regioselective preparation of benzoyl indoles.[1][4]
-
The palladium-catalyzed ring-expansion reaction with alkynes to form 4,5-dihydrocyclopenta[c]quinolines.[1][4]
-
The hydroarylation of alkynes using an indium bromide catalyst to produce vinylindoles.[1][4]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
Two primary synthetic routes are detailed here: a lab-scale synthesis from 5-bromoindole (B119039) and a commercial-scale synthesis from 3-methyl-4-nitrobenzonitrile (B1363978).
Method 1: Synthesis from 5-Bromoindole
This method involves a cyanation reaction of 5-bromoindole using cuprous cyanide.[8][11]
Protocol:
-
In a round-bottomed flask equipped with a Soxhlet extractor, add 5-bromoindole (e.g., 19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).[8][11]
-
Add cuprous cyanide (9.5 g, 0.106 mol).[11]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Add 20 mL of ammoniacal liquor and stir.[8]
-
Extract the product with n-hexane (2 x 30 mL).[8]
-
Combine the organic layers and concentrate the solvent under reduced pressure.[8]
-
Crystallize the crude product from the refrigerator for 2 hours.[8]
-
Collect the solid by suction filtration to obtain this compound.[8]
Synthesis of this compound from 5-bromoindole.
Method 2: Commercial Scale Synthesis
This approach utilizes a modified Leimgruber-Batcho indole (B1671886) synthesis, offering a more environmentally friendly and economically viable route that avoids toxic cyanides.[9]
Protocol:
-
Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (B89532) (18 L).[9]
-
Heat the mixture to 50-55 °C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C.[9]
-
Charge the residue with methanol (90 L) and acetic acid (61 L).[9]
-
Cool the mixture to 0 °C and add iron powder lot-wise.[9]
-
Heat the reaction mixture again to 50-55 °C for 8 hours, monitoring by TLC.[9]
-
Cool the mixture to room temperature, filter the mass, and wash with methanol.[9]
-
Concentrate the organic layer and add ethyl acetate (B1210297) (135 L).[9]
-
Stir at room temperature for 3 hours to precipitate the solid.[9]
-
Collect the product by filtration, wash with n-hexane, and dry at 50 °C for 6 hours to afford pure this compound.[9]
Purification Protocol
A common and effective method for the purification of this compound is recrystallization.[1][10]
Protocol:
-
Add enough water to induce crystallization and then cool the solution.[1][10]
-
Recrystallize the solid directly from aqueous ethanol.[1][10]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are standard techniques for confirming the structure of this compound.
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.67 (br, 1H, N-H), 7.99 (s, 1H), 7.50-7.40 (m, 2H), 7.36-7.32 (m, 1H), 6.67-6.60 (m, 1H).[9]
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): 137.59, 127.76, 126.58, 126.52, 124.97, 120.98, 112.12, 103.54, 102.88.[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The nitrile stretching vibration (C≡N) is a characteristic peak and has been shown to be a sensitive probe of the local solvent environment.[4][10] A study involving Fourier transform infrared spectroscopy (FTIR) and two-dimensional infrared (2D-IR) spectroscopy has demonstrated the existence of Fermi resonance in this compound.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound.
-
Major Fragments: The most significant fragment ions are observed at m/z = 115 and 88. A plausible fragmentation pathway involves the loss of HCN (27 Da) from the molecular ion to give the fragment at m/z = 115.
Biological Context: PPAR Signaling Pathway
This compound is a critical precursor for the synthesis of PPARα/γ dual agonists.[1][4] Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. The general signaling pathway is as follows:
-
A PPAR agonist (a derivative of this compound) binds to and activates the PPAR protein.
-
The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation and glucose metabolism, thereby exerting its therapeutic effects.
Simplified PPAR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The structure of this compound in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-5-carbonitrile 99% | 15861-24-2 [sigmaaldrich.com]
- 13. This compound | 15861-24-2 [chemicalbook.com]
5-Cyanoindole: A Core Technical Guide for Researchers
Introduction: 5-Cyanoindole is a heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of more complex molecules.[1] Its indole (B1671886) core structure is a prevalent motif in numerous biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutics. It is particularly recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone (B1662482).[2]
Chemical and Physical Properties
This compound is typically a white to light yellow or brown crystalline powder.[1][3][4] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and chloroform.[1][5]
| Property | Value | Reference |
| CAS Number | 15861-24-2 | [3][4][5][6][7] |
| Molecular Formula | C₉H₆N₂ | [3][4][5][6] |
| Molecular Weight | 142.16 g/mol | [3][4][5] |
| Alternate Names | Indole-5-carbonitrile, 1H-Indole-5-carbonitrile | [4][6] |
| Appearance | Off-white to brown powder | [3] |
| Melting Point | 106-109 °C | [6] |
| Boiling Point | 350 °C at 760 mmHg | [6] |
| Density | 1.24 g/cm³ | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One common industrial method involves the cyanation of 5-bromoindole (B119039). This method avoids the use of more toxic reagents and is scalable.
Experimental Protocol: Synthesis from 5-Bromoindole
This protocol describes a simple and efficient method for the synthesis of this compound from 5-bromoindole using cuprous cyanide.
Materials:
-
5-bromoindole
-
Cuprous cyanide (CuCN)
-
N-methylpyrrolidine (NMP) or Dimethylformamide (DMF)
-
Ammonia (B1221849) solution
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve 19.6g (0.1 mol) of 5-bromoindole in 200 mL of N-methylpyrrolidine.
-
Add 9.5g of cuprous cyanide to the solution.
-
Heat the mixture to 85°C and allow it to reflux overnight with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of ammonia solution and continue stirring.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Crystallize the crude product from the refrigerator (2h).
-
Filter the resulting solid to obtain this compound.
This method can yield up to 98.6% of the final product.
Caption: A flowchart illustrating the synthesis of this compound.
Applications in Drug Development
This compound is a versatile precursor for a range of pharmaceutical compounds, including those developed for neurological and inflammatory conditions.[1]
Key Intermediate for Vilazodone
A primary application of this compound is in the synthesis of Vilazodone, an antidepressant.[2] It serves as the starting material for constructing a key intermediate, 3-(4-chlorobutyl)-5-cyanoindole.
Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
Materials:
-
This compound
-
1-bromo-4-chloro-2-butene
-
Tetrahydrofuran (B95107) (THF)
-
Zinc powder
Procedure:
-
Add 14.2g of this compound and 17.0g of 1-bromo-4-chloro-2-butene to a reaction vessel.
-
Add 500ml of tetrahydrofuran and stir until all solids are completely dissolved.
-
Add 3g of zinc powder to the solution.
-
Stir the reaction mixture for 6 hours at 25°C.
-
Upon completion, filter the reaction mixture to obtain a tetrahydrofuran solution of 3-(4-chlorobutyl-2-alken-1-yl)-5-cyanoindole.
-
This intermediate is then subjected to catalytic hydrogenation to reduce the double bond, yielding 3-(4-chlorobutyl)-5-cyanoindole.
Caption: Pathway for synthesizing a key Vilazodone intermediate.
Role as an Enzyme Inhibitor
This compound is described as an enzyme inhibitor, although specific targets are not extensively detailed in the literature.[7][8] Its potential inhibitory activity makes it a candidate for screening in various enzyme inhibition assays.
General Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Enzyme Addition: Add the target enzyme to the wells of the 96-well plate. Include control wells with no inhibitor.
-
Pre-incubation: Add the this compound dilutions to the enzyme-containing wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Involvement in Signaling Pathways
Direct interactions of this compound with cellular signaling pathways have not been extensively characterized. Its biological relevance is primarily understood through the action of the molecules synthesized from it.
Indirect Role via Vilazodone's Mechanism of Action
Vilazodone, synthesized from this compound, is a serotonin (B10506) (5-HT) reuptake inhibitor and a partial agonist of the 5-HT₁ₐ receptor. Its therapeutic effect is believed to stem from the enhancement of serotonergic activity in the central nervous system. This mechanism involves the modulation of key signaling pathways regulated by serotonin.
The signaling cascade initiated by Vilazodone's action on the 5-HT₁ₐ receptor can lead to downstream effects on gene expression and neuronal function, which are central to its antidepressant effects. Therefore, this compound contributes indirectly to the modulation of these pathways by serving as an essential precursor to the final active pharmaceutical ingredient.
Caption: this compound as a precursor to Vilazodone's signaling effects.
Conclusion
This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its established role as a precursor to important pharmaceuticals, such as Vilazodone, underscores its value to researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive technical overview to support further investigation and application of this versatile molecule.
References
- 1. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 15861-24-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and solubility of 5-Cyanoindole (CAS No: 15861-24-2), a key intermediate in pharmaceutical synthesis. The information presented herein is curated to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physical and Chemical Properties
This compound, with the molecular formula C₉H₆N₂, is an aromatic heterocyclic organic compound.[1][2] Its structure consists of a fused bicyclic system of benzene (B151609) and a pyrrole (B145914) ring, with a nitrile (-C≡N) group substituted at the fifth position.[1][3] This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][4]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 15861-24-2 | [1][2][5] |
| Molecular Formula | C₉H₆N₂ | [5] |
| Molecular Weight | 142.16 g/mol | [6][5][7][8] |
| Melting Point | 106-108 °C | [4][6][5][9] |
| Boiling Point | 249.72 °C (rough estimate) to 350 °C at 760 mmHg | [9] |
| Density | ~1.18 - 1.24 g/cm³ (estimate) | [4] |
| pKa | 15.62 ± 0.30 (Predicted) | [1][6] |
| Flash Point | 121.9 °C | [10] |
Physical Appearance
This compound is a solid at room temperature.[7] Its appearance is consistently described as a crystalline powder.[6][5] The color can range from white to off-white, cream, light yellow, light orange, or even light brown.[1][4][6][7][9][11][12] The compound may discolor upon exposure to light, and it is noted to be sensitive to both air and light.[1][6][5]
Table 2: Physical Appearance of this compound
| Characteristic | Description | Source(s) |
| Physical State | Crystalline Powder / Solid | [1][4][6][5][7][9] |
| Color | White to light yellow, cream, light orange, or light brown | [1][4][6][7][9][11][12] |
| Odor | Faint odor | [1] |
| Sensitivity | Air & Light Sensitive | [6][5] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available data, it exhibits poor solubility in water but is soluble in several common organic solvents.[1][6][5]
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble / Sparingly Soluble | [1][6][5][10] |
| Methanol | Soluble / Freely Soluble | [6][5][9][10][12] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [6][5][10] |
| Hexane | Soluble | [6][5][10] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (703.43 mM) | [7] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the physical appearance and solubility of this compound.
This protocol outlines a systematic approach for the visual and instrumental characterization of the physical appearance of a solid compound like this compound.
Objective: To accurately describe the physical state, color, and morphology of this compound.
Materials:
-
This compound sample
-
Spatula
-
White viewing surface or watch glass
-
Microscope (optional, for morphology)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small, representative sample of this compound onto a clean, dry, white viewing surface.
-
Color Determination: Observe the color of the bulk powder under a consistent, full-spectrum light source. Record the color using standardized descriptors (e.g., off-white, pale yellow).[13]
-
Physical State and Form: Note the physical state (solid) and form (e.g., crystalline powder, amorphous solid).[4][11]
-
Morphology (Optional): If detailed crystal structure is required, examine a small portion of the sample under a microscope. Note the crystal habit (e.g., needles, plates).
-
Odor: Carefully waft the vapors from the sample towards your nose to detect any characteristic odor.[13] Do not directly inhale.
-
Melting Point: Determine the melting point range using a calibrated melting point apparatus. This also serves as an indicator of purity.[13] A sharp melting range (within 1-2 °C) is indicative of a pure compound.[13]
-
Documentation: Record all observations systematically.
This protocol provides a method for determining the qualitative and semi-quantitative solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14]
Objective: To determine the solubility of this compound in water and a range of organic solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, chloroform, hexane)
-
Vials or test tubes with closures
-
Vortex mixer or shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Qualitative Assessment:
-
Place approximately 1-5 mg of this compound into a series of labeled test tubes.
-
Add 1 mL of each test solvent to the respective tubes.
-
Vigorously shake or vortex each tube for 60 seconds.[15]
-
Visually observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[15]
-
-
Quantitative Determination (Shake-Flask Method): [14]
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter).[14]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[14] A calibration curve with standards of known concentrations must be prepared for accurate quantification.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[14]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship of this compound's properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 15861-24-2 [chemnet.com]
- 3. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]
- 5. This compound | 15861-24-2 [chemicalbook.com]
- 6. This compound CAS#: 15861-24-2 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-cyano Indole C9h6n2 at 21500.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]
- 10. 5-cyano indole [chembk.com]
- 11. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. getchem.com [getchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.ws [chem.ws]
The Synthesis and Significance of 5-Cyanoindole: A Technical Guide
Introduction: 5-Cyanoindole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Characterized by an indole (B1671886) scaffold with a nitrile group at the 5-position, this molecule serves as a crucial building block for a variety of pharmacologically active agents. Its discovery and the subsequent development of diverse synthetic routes have paved the way for its application in modern therapeutics, most notably in the synthesis of the antidepressant vilazodone (B1662482). This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, detailed experimental protocols for key synthetic methods, and an exploration of its role in pharmacology, including the relevant signaling pathways.
Discovery and Historical Synthesis
The synthesis of this compound traces back to the mid-20th century, with early methods focusing on the modification of the indole core. One of the earliest reports is attributed to Thesing, Semler, and Mohr in 1962. Over the years, several classical indole syntheses have been adapted for the preparation of this compound, each with its own advantages and limitations. The most prominent historical methods include the Fischer indole synthesis, the Rosenmund-von Braun reaction, and the Leimgruber-Batcho synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to yield the indole.[3] For the synthesis of this compound, p-cyanophenylhydrazine is the key starting material.[4] While effective, this method can have limitations related to the stability of the starting materials and the harsh acidic conditions, which can lead to lower yields for certain substrates.[4]
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction provides a direct method for introducing a nitrile group onto an aromatic ring. This reaction typically involves the treatment of an aryl halide with a cyanide source, often cuprous cyanide (CuCN), at elevated temperatures.[5] In the context of this compound synthesis, 5-bromoindole (B119039) is a common precursor. This method is advantageous for its directness but often requires high reaction temperatures and can be sensitive to the substrate's functional groups.[6]
Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho synthesis offers a versatile and high-yielding route to indoles from o-nitrotoluenes.[7] The process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[8] A modern, commercial-scale synthesis of this compound has been developed based on a modification of this method, starting from 3-methyl-4-nitrobenzonitrile (B1363978).[9] This approach is often favored in industrial applications due to its efficiency and the availability of starting materials.[9]
Comparison of Historical Synthetic Methods
The following table summarizes the key quantitative data for the different historical methods used to synthesize this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| Fischer Indole Synthesis | p-Cyanophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Elevated temperatures | Generally lower and variable | [4] |
| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine (NMP), Reflux (~85°C) | up to 98.6% | [4][10] |
| Modified Leimgruber-Batcho Synthesis | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Iron (Fe), Acetic Acid | 50-55°C | up to 96% | [9] |
Detailed Experimental Protocols
Rosenmund-von Braun Synthesis of this compound from 5-Bromoindole
This protocol is adapted from a procedure described by Peng Xuedong et al.[4]
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (9.5 g, 0.106 mol)
-
N-methylpyrrolidine (NMP) (200 mL)
-
Ammonia (B1221849) water (20 mL)
-
n-Hexane
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.
-
Add cuprous cyanide to the mixture.
-
Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours (overnight).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ammonia water and stir.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Crystallize the crude product from the refrigerator for 2 hours.
-
Collect the solid product by suction filtration to yield this compound.
Modified Leimgruber-Batcho Synthesis of this compound
This protocol is based on the commercial scale synthesis described by M. Venkatanarayana et al.[9]
Materials:
-
3-Methyl-4-nitrobenzonitrile (6.3 kg)
-
Methylene (B1212753) dichloride (14 L)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (18 L)
-
Methanol (B129727) (90 L)
-
Acetic acid (61 L)
-
Iron powder
Procedure:
-
Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to 50-55°C and maintain for 8 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.
-
Charge the residue with methanol and acetic acid.
-
Cool the mixture to 0°C and add iron powder in portions.
-
Heat the reaction mixture again to 50-55°C for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter. Wash the filter cake with methanol.
-
Concentrate the organic layer and charge with ethyl acetate.
-
Stir at room temperature for 3 hours to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry to afford this compound.
Application in Drug Development and Signaling Pathways
This compound is a critical intermediate in the synthesis of the antidepressant drug vilazodone.[4] Vilazodone's mechanism of action is unique as it combines the properties of a selective serotonin (B10506) reuptake inhibitor (SSRI) with partial agonism at the 5-HT1A receptor. This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.
Serotonin Reuptake Inhibition
SSRIs function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[2] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[11]
Caption: Workflow of Serotonin Reuptake Inhibition by a this compound-derived drug.
5-HT1A Receptor Partial Agonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] As a partial agonist, vilazodone binds to and activates these receptors, but with a lesser intrinsic activity than the endogenous ligand, serotonin. This modulation of the 5-HT1A receptor is thought to contribute to the anxiolytic and antidepressant effects of the drug.[12]
Caption: 5-HT1A receptor signaling pathway modulated by a this compound-derived partial agonist.
Conclusion
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. From its initial synthesis through various classical methods to its role in the development of sophisticated, dual-action antidepressants, the journey of this molecule highlights the synergy between synthetic organic chemistry and pharmacology. The continued refinement of its synthesis and the exploration of new applications will undoubtedly solidify the position of this compound as a valuable scaffold in the design of future therapeutic agents.
References
- 1. 5-Cyano-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Cyanoindole is a crucial heterocyclic building block in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing cyano group at the 5-position of the indole (B1671886) ring significantly modulates its electronic properties and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on electrophilic and nucleophilic substitution reactions, as well as transformations involving the N-H bond and the cyano group itself. Detailed experimental protocols for key reactions, quantitative data, and logical workflow visualizations are presented to serve as a practical resource for scientists engaged in the synthesis and functionalization of this important scaffold.
Introduction: The Electronic Landscape of this compound
The indole ring system is characterized by its electron-rich nature, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the bicyclic π-system. This high electron density makes the indole nucleus highly susceptible to electrophilic attack, with the C3 position being the most reactive site.
In this compound, the introduction of a cyano (-C≡N) group at the C5 position of the benzene (B151609) ring introduces a strong electron-withdrawing influence through both inductive (-I) and mesomeric (-M) effects. This deactivates the entire indole ring system towards electrophilic substitution compared to the parent indole. However, the inherent nucleophilicity of the pyrrole (B145914) moiety remains significant, leading to a nuanced reactivity profile where the regioselectivity of reactions is a key consideration.
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity
Despite the deactivating effect of the cyano group, this compound undergoes a range of electrophilic aromatic substitution (EAS) reactions, primarily at the electron-rich C3 position of the pyrrole ring.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of this compound chemistry, most notably utilized in the industrial synthesis of the antidepressant vilazodone.[1][2][3] The reaction demonstrates a strong preference for acylation at the C3 position.
Table 1: Quantitative Data on Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) |
| 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane (B109758) | 3-(4-Chlorobutyryl)-5-cyanoindole | 90-95 |
| 4-Chlorobutyryl chloride | Isobutylaluminum dichloride | Not specified | 3-(4-Chlorobutyryl)-5-cyanoindole | Not specified |
Experimental Protocol: Synthesis of 3-(4-Chlorobutyryl)-5-cyanoindole [2]
-
In a suitable reaction vessel, suspend aluminum trichloride (B1173362) (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0-5 °C.
-
Add a solution of 4-chlorobutyryl chloride (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise over a period of 1-2 hours, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Halogenation
Direct halogenation of this compound also preferentially occurs at the C3 position. For instance, bromination can be achieved to furnish 3-bromo-5-cyanoindole.
Table 2: Halogenation of this compound
| Halogenating Agent | Solvent | Product | Yield (%) |
| N-Bromosuccinimide | Acetonitrile | 3-Bromo-5-cyanoindole | Moderate to Good |
Nitration
While specific high-yield protocols for the nitration of this compound are not extensively detailed in the readily available literature, enzymatic nitration has been shown to occur at the C3 position.[4] Chemical nitration would likely require carefully controlled conditions to manage selectivity and prevent degradation.
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the cyano group can, in principle, activate the benzene ring of the indole nucleus towards nucleophilic aromatic substitution, provided a suitable leaving group is present at an ortho or para position. However, documented examples of SNAr reactions directly on a this compound derivative are scarce, suggesting this is not a common transformation.
Reactions at the Indole Nitrogen (N-H)
The N-H proton of this compound is weakly acidic and can be deprotonated with a suitable base to generate the corresponding indolide anion, which is a potent nucleophile.
N-Alkylation and N-Acylation
The indolide anion readily reacts with various electrophiles, allowing for straightforward N-alkylation and N-acylation.
Table 3: N-Functionalization of this compound
| Reagent | Base | Solvent | Product |
| Alkyl Halide (e.g., Benzyl Bromide) | NaH | DMF | 1-Alkyl-5-cyanoindole |
| Acyl Chloride (e.g., Benzoyl Chloride) | NaH or K₂CO₃ | DMF or CH₂Cl₂ | 1-Acyl-5-cyanoindole |
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the crude product by column chromatography.
Transformations of the Cyano Group
The cyano group itself is a versatile functional handle that can be converted into other important functionalities.
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 5-(aminomethyl)indole derivatives.
Metal-Catalyzed Cross-Coupling Reactions
The cyano group is generally tolerant of various metal-catalyzed cross-coupling conditions. A halogenated this compound derivative can serve as a substrate for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the indole core. For example, 5-bromo-3-cyanoindole (B1352206) can be used as a substrate in Suzuki cross-coupling reactions.
Spectroscopic Data
Table 4: Spectroscopic Data for this compound [5]
| Data Type | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | 8.67 (br s, 1H, N-H), 7.99 (s, 1H, C4-H), 7.50-7.40 (m, 2H, C6-H, C7-H), 7.36-7.32 (m, 1H, C2-H), 6.67-6.60 (m, 1H, C3-H) |
| ¹³C NMR | CDCl₃ | 137.59, 127.76, 126.58, 126.52, 124.97, 120.98, 112.12, 103.54, 102.88 |
Visualizations of Reaction Workflows
Logical Workflow for Electrophilic Substitution at C3
Caption: General workflow for electrophilic substitution at the C3 position of this compound.
Synthetic Pathway to Vilazodone Intermediate
Caption: Two-step synthesis of a key intermediate for Vilazodone from this compound.
Conclusion
The reactivity of this compound is a fascinating interplay between the electron-rich pyrrole ring and the electron-withdrawing cyano group on the benzene moiety. While the overall reactivity towards electrophiles is attenuated compared to indole, the C3 position remains the predominant site of substitution. The N-H bond and the cyano group itself offer additional avenues for synthetic diversification. This guide has provided a detailed overview of these fundamental reactivity patterns, supported by experimental data and protocols, to aid researchers in the strategic design of novel molecules based on the this compound scaffold.
References
- 1. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Electron Density Distribution in the 5-Cyanoindole Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron density distribution in the 5-cyanoindole molecule, a significant heterocyclic compound in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and photophysical properties, which are paramount in the rational design of novel therapeutic agents and functional materials. This document synthesizes findings from theoretical and experimental studies to offer a detailed perspective on the subject.
Introduction to this compound
This compound is a derivative of indole (B1671886), an aromatic heterocyclic organic compound. The presence of the electron-withdrawing cyano (-CN) group at the 5-position of the indole ring significantly influences the molecule's electronic structure. This substitution impacts the electron density across the bicyclic system, affecting its dipole moment, polarizability, and the nature of its frontier molecular orbitals. These electronic characteristics are fundamental to its role as a fluorophore and its interactions with biological targets.
Theoretical and Experimental Methodologies
The electron density distribution in this compound has been investigated through a combination of high-resolution spectroscopic techniques and sophisticated quantum chemical calculations.
2.1. Computational Approaches
-
Density Functional Theory (DFT): DFT is a widely used computational method to investigate the electronic structure of molecules.[1][2] By approximating the exchange-correlation energy, DFT calculations can provide valuable insights into the electron density, electrostatic potential, and molecular orbitals.[2] For cyanoindoles, functionals such as B3LYP, M06-2X, and LC-BLYP have been employed to study their electronic states.[3]
-
Coupled Cluster (CC) Theory: For a more accurate description of electron correlation effects, particularly in excited states, methods like the approximate coupled-cluster singles and doubles model (CC2) have been utilized.[4][5] These calculations have been instrumental in determining the geometry and electronic character of the excited states of this compound.[3][4][5]
2.2. Experimental Techniques
-
Rotationally Resolved Electronic Spectroscopy: This high-resolution gas-phase technique provides precise information about the molecular structure and electronic properties in both the ground and excited electronic states.[4][5] By analyzing the rotational constants, researchers can deduce the molecular geometry and the orientation of the transition dipole moment, which are directly related to the electron distribution.[6][7]
-
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful experimental method for determining the precise three-dimensional arrangement of atoms in a molecule and for mapping the electron density distribution in the solid state.[8] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.[8][9]
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: High-purity this compound powder is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution. Slow evaporation of the solvent in a controlled environment (e.g., a vial with a pinhole) over several days to weeks can yield single crystals suitable for diffraction.[8]
-
Crystal Mounting and Data Collection: A well-formed single crystal is selected, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.[8]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. This refined model allows for the calculation of the electron density map.[8]
Protocol 2: Computational Analysis using Density Functional Theory (DFT)
-
Molecular Geometry Optimization: An initial 3D structure of the this compound molecule is built. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., cc-pVTZ) to find the lowest energy conformation.[5]
-
Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic wavefunction.[1]
-
Population Analysis: The calculated wavefunction is then analyzed to partition the electron density among the atoms. Common methods include Mulliken population analysis, Natural Population Analysis (NPA), or Hirshfeld analysis.[10][11][12] These analyses provide quantitative measures of atomic charges and bond orders.
-
Visualization of Electron Density and Electrostatic Potential: The calculated electron density and electrostatic potential can be mapped onto the molecular surface to visualize the electron-rich and electron-deficient regions of the molecule.
Quantitative Data on Electron Density Distribution
The distribution of electrons in a molecule can be quantified through various population analysis schemes. The following tables present a representative structure for summarizing such data for this compound, as would be derived from computational studies. The exact values are dependent on the chosen theoretical method and basis set.
Table 1: Calculated Atomic Charges (Mulliken Population Analysis)
| Atom Number | Atom Type | Atomic Charge (e) |
| C1 | Carbon | Value |
| C2 | Carbon | Value |
| C3 | Carbon | Value |
| N1 | Nitrogen | Value |
| C4 | Carbon | Value |
| C5 | Carbon | Value |
| C6 | Carbon | Value |
| C7 | Carbon | Value |
| C8 | Carbon | Value |
| N2 | Nitrogen | Value |
| H1 | Hydrogen | Value |
| H2 | Hydrogen | Value |
| H3 | Hydrogen | Value |
| H4 | Hydrogen | Value |
| H5 | Hydrogen | Value |
| H6 | Hydrogen | Value |
Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the indole ring system and the cyano substituent.
Table 2: Selected Bond Orders
| Bond | Bond Order |
| C2-C3 | Value |
| C3a-C7a | Value |
| N1-C2 | Value |
| N1-C7a | Value |
| C5-C9 | Value |
| C9≡N2 | Value |
Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the study of the electron density distribution in this compound.
Caption: Experimental workflow for determining electron density via X-ray crystallography.
Caption: Relationship between molecular structure and electronic properties of this compound.
Discussion of Electron Density Distribution
The electron-withdrawing nature of the cyano group at the 5-position significantly perturbs the electron density of the parent indole ring. This results in a polarization of the molecule, with a decrease in electron density on the benzene (B151609) ring portion of the indole system and an accumulation of negative charge on the nitrogen atom of the cyano group.
-
Pyrrole (B145914) Ring: The pyrrole moiety is expected to remain relatively electron-rich, characteristic of the indole scaffold. The nitrogen atom (N1) of the pyrrole ring contributes its lone pair to the aromatic π-system.
-
Benzene Ring: The benzene ring, particularly the carbon atom C5 to which the cyano group is attached, experiences a reduction in electron density. This effect is propagated to the adjacent carbon atoms.
-
Cyano Group: The cyano group is a strong π-acceptor and σ-withdrawer. Consequently, a significant portion of the electron density is localized on the nitrogen atom (N2) of this group.
These features of the electron density distribution are critical for understanding the molecule's behavior. For instance, the electron-deficient regions of the aromatic system are more susceptible to nucleophilic attack, while the electron-rich pyrrole ring and cyano nitrogen are potential sites for electrophilic attack and hydrogen bonding, respectively.
Studies on the excited states of this compound have revealed a significant redistribution of electron density upon photoexcitation.[5] The lowest excited singlet state has been identified as having La character, which is in contrast to many other indole derivatives.[3][4][5] This change in electronic character upon excitation is accompanied by a shift in charge density, which is responsible for the observed photophysical properties, such as its fluorescence.[5]
Conclusion
The electron density distribution of this compound is a complex interplay between the inherent electronic properties of the indole nucleus and the strong electron-withdrawing influence of the 5-cyano substituent. A thorough understanding of this distribution, achieved through a synergistic application of advanced computational and experimental methods, is indispensable for the targeted design of this compound-based compounds in drug discovery and materials science. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the rich electronic landscape of this versatile molecule.
References
- 1. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 4. The structure of this compound in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the geometry change of this compound upon electronic excitation from a combined Franck–Condon/rotational constants fit - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mulliken [cup.uni-muenchen.de]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
The Indole-5-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole-5-carbonitrile scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its unique electronic properties and structural features allow for the design of potent and selective inhibitors of enzymes, modulators of receptors, and novel therapeutic agents against a range of diseases, including cancer, viral infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological roles of indole-5-carbonitrile derivatives, detailing their inhibitory activities, relevant signaling pathways, and the experimental protocols utilized for their evaluation.
Enzyme Inhibition: A Key Mechanism of Action
Derivatives of the indole-5-carbonitrile scaffold have been extensively investigated as inhibitors of various enzymes critical in disease pathogenesis. The electron-withdrawing nature of the nitrile group at the 5-position of the indole (B1671886) ring often plays a crucial role in the binding affinity and inhibitory potency of these compounds.
Monoamine Oxidase (MAO) Inhibition
Indole-5,6-dicarbonitrile derivatives have shown potent inhibitory activity against both monoamine oxidase A (MAO-A) and MAO-B, enzymes pivotal in the metabolism of neurotransmitters.[1][2][3] Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative conditions like Parkinson's disease.[1][3] For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has been reported to inhibit MAO-A and MAO-B with IC50 values of 0.014μM and 0.017μM, respectively.[1] The mechanism of inhibition for some of these derivatives has been characterized as reversible and competitive.[1]
5-Lipoxygenase (5-LOX) Inhibition
A series of novel indole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[4] Several of these compounds exhibited inhibitory potencies with IC50 values in the sub-micromolar range, surpassing the activity of the reference drug, Zileuton.[4] This highlights their potential for the treatment of inflammatory diseases.[4]
Xanthine (B1682287) Oxidase (XO) Inhibition
Indole derivatives containing a carbonitrile group have been designed as potent inhibitors of xanthine oxidase (XO), an enzyme that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid.[5] Overproduction of uric acid is associated with gout. One notable compound, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, demonstrated a remarkable XO inhibitory activity with an IC50 value of 3.5 nM.[5]
Table 1: Inhibitory Activity of Indole-5-Carbonitrile Derivatives against Various Enzymes
| Compound Class | Target Enzyme | Key Derivative | IC50 Value | Reference |
| Indole-5,6-dicarbonitriles | MAO-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 µM | [1] |
| MAO-B | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 µM | [1] | |
| Indole derivatives | 5-Lipoxygenase | Compound 1m | < 1 µM | [4] |
| Compound 1s | < 1 µM | [4] | ||
| Compound 4a | < 1 µM | [4] | ||
| Compound 6a | < 1 µM | [4] | ||
| 2-(Indol-5-yl)thiazoles | Xanthine Oxidase | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | [5] |
Anticancer and Antiviral Potential
The indole-5-carbonitrile scaffold is a prominent feature in a variety of compounds with demonstrated anticancer and antiviral activities.
Anticancer Activity
Numerous indole derivatives, including those with a 5-carbonitrile moiety, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a commonly employed method to assess the in vitro cytotoxicity of these compounds. The underlying mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Cytotoxic Activity of Indole-5-Carbonitrile and Related Derivatives
| Compound Class | Cancer Cell Line | Key Derivative | IC50/LC50 Value | Reference |
| 2,3-Dioxoindoline-5-carbonitrile | MCF-7 (Breast Cancer) | - | 5.46 µM | [6] |
| A2780 (Ovarian Cancer) | - | 18.96 µM | [6] | |
| Indole Mannich base derivatives | HeLa (Cervical Cancer) | Compound 1c | 0.50 µM (LC50) | [7] |
| MCF-7 (Breast Cancer) | Compound 1c | 0.55 µM (LC50) | [7] | |
| HepG2 (Liver Cancer) | Compound 1c | 0.9 µM (LC50) | [7] |
Antiviral Activity
Indole-based compounds have been investigated for their ability to inhibit the replication of various viruses. For instance, certain indole derivatives have shown activity against influenza A virus.[8][9] The antiviral screening often involves cell-based assays where the reduction in viral replication is measured in the presence of the test compound.
Modulators of Receptors
The structural versatility of the indole nucleus allows for its incorporation into ligands targeting specific receptors, including those in the central nervous system.
5-HT3 Receptor Antagonism
Derivatives of indole have been synthesized as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[10] Antagonism of this receptor is a therapeutic strategy for the management of nausea and vomiting, particularly that induced by chemotherapy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole-5-carbonitrile derivatives.
Synthesis of Indole-5-Carbonitrile Derivatives
A general procedure for the synthesis of functionalized indole derivatives often involves multi-component reactions or cross-coupling strategies.[11][12]
-
Example: Synthesis of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [1]
-
A mixture of ethyl cyanoacetate (B8463686) (0.01 mol), thiourea (B124793) (0.01 mol), and indole-3-carboxaldehyde (B46971) (0.01 mol) is prepared in 25 ml of sodium ethoxide/ethanol.
-
The mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is then cooled and poured over an ice/water mixture, followed by acidification with HCl.
-
The resulting solid is filtered, dried, and crystallized from a DMF/water mixture to yield the final product.
-
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6][13][14][15]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][13]
-
Compound Treatment: The indole-5-carbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[13]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a continuous spectrophotometric method.[16]
-
Substrates: Kynuramine is used as a substrate for MAO-A, and benzylamine (B48309) is used for MAO-B.
-
Reaction Monitoring: The formation of the respective products, 4-hydroxyquinoline (B1666331) and benzaldehyde, is monitored spectrophotometrically at 316 nm and 250 nm, respectively.
-
Inhibition Analysis: The degree and pattern of inhibition are analyzed using Lineweaver-Burk plots and secondary plots in the presence of the indole derivative inhibitor.
-
Reversibility: The reversibility of the inhibitor can be determined using a dialysis method.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
A common method for screening 5-LOX inhibitors is a cell-based assay using rat peritoneal leukocytes.[4] A fluorometric screening kit is also commercially available.[17]
-
Reagent Preparation: Prepare the 10X LOX Assay Buffer, LOX Probe, Zileuton (inhibitor control), LOX Substrate, and 5-LOX Enzyme according to the kit's instructions. Keep all components on ice.[17]
-
Assay Setup: In a 96-well plate, add the test compound (dissolved in an appropriate solvent), solvent control, and inhibitor control. Bring the volume in each well to 40 µL with the LOX Assay Buffer.[17]
-
Reaction Initiation: Prepare a reaction mix containing the LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well and incubate at room temperature for 10 minutes.[17]
-
Substrate Addition: Prepare a 5X solution of the LOX substrate and add 20 µL to each well to initiate the reaction.
-
Measurement: Measure the fluorescence using a multi-well spectrophotometer according to the kit's protocol to determine the extent of inhibition.
Xanthine Oxidase (XO) Inhibition Assay
The inhibitory activity against XO is typically assayed spectrophotometrically.[18][19][20]
-
Assay Mixture: The assay mixture consists of the test solution, phosphate (B84403) buffer (e.g., 70 mM, pH 7.5), and the xanthine oxidase enzyme solution.[18][20]
-
Preincubation: The mixture is preincubated at 25°C for 15 minutes.[18][20]
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[18]
-
Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm). The inhibitory activity is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Visualizing the Biological Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of signaling pathways and experimental workflows relevant to the biological roles of the indole-5-carbonitrile scaffold.
Conclusion
The indole-5-carbonitrile scaffold represents a highly privileged and versatile framework in the field of drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, acting as potent enzyme inhibitors, anticancer agents, and receptor modulators. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents based on this remarkable chemical core. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the indole-5-carbonitrile scaffold.
References
- 1. japsonline.com [japsonline.com]
- 2. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Leaves of Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. revistabionatura.com [revistabionatura.com]
The Versatility of 5-Substituted Indoles: A Technical Guide to Their Applications
Introduction
The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Among the vast landscape of indole derivatives, those substituted at the 5-position have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the applications of 5-substituted indoles, focusing on their therapeutic potential and emerging roles in materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of their applications, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Therapeutic Applications of 5-Substituted Indoles
5-Substituted indoles have emerged as a crucial class of compounds in the development of novel therapeutics for a wide range of diseases. Their ability to modulate the activity of various enzymes and receptors has led to their investigation as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.
Anticancer Activity
A significant area of application for 5-substituted indoles is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, targeting of G-quadruplex structures in oncogene promoters, and induction of apoptosis.
Notably, 5-nitroindole (B16589) derivatives have been identified as potent binders and stabilizers of the c-Myc promoter G-quadruplex. The c-Myc oncogene is overexpressed in numerous cancers, and its transcription can be regulated by the formation of a G-quadruplex structure in its promoter region. Small molecules that stabilize this structure can effectively suppress c-Myc expression, leading to the inhibition of tumor growth.[1]
Anti-inflammatory Activity
Certain 5-substituted indoles act as potent inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic rhinitis. By binding to FLAP, these indole derivatives can block the production of leukotrienes, thereby exerting an anti-inflammatory effect.
Antiviral Activity
The antiviral potential of 5-substituted indoles has been explored against various viruses, including the influenza A virus. Some derivatives have demonstrated the ability to inhibit viral replication, making them promising candidates for the development of new antiviral drugs.[2]
Other Therapeutic Applications
Beyond the major areas mentioned above, 5-substituted indoles have shown promise in other therapeutic domains. For instance, derivatives of 5-hydroxyindole (B134679) have been investigated as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition can lead to a reduction in skin pigmentation. Additionally, the indole core is a key component of serotonin (B10506) (5-hydroxytryptamine), a critical neurotransmitter. As such, 5-substituted indole derivatives are extensively studied for their potential to modulate serotonin receptors and treat various neurological and psychiatric disorders.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for various 5-substituted indoles across different therapeutic applications.
Table 1: Anticancer Activity of 5-Substituted Indoles
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Indoloquinolines | c-Myc G-quadruplex | RAJI | 2.3 - 3.1 | [1] |
| 5-Nitroindole Derivatives | - | Various Cancer Cell Lines | Varies | [6] |
| Indole-Aryl Amides | - | HT29 | Low µM range |
Table 2: Antiviral Activity of Indole Derivatives
| Compound Class | Virus | Cell Line | IC50 (nM) | Reference |
| 5,7-difluoroindole analog | Influenza A | MDCK, A549 | Low nM range | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 5-substituted indoles.
Synthesis of 5-Nitro-1H-indole
Vilsmeier-Haack Formylation of 5-Nitroindole:
This procedure describes the formylation of 5-nitroindole, a common precursor for further derivatization.
Materials:
-
5-Nitroindole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297)
-
Diethyl ether (Et₂O)
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the 5-nitroindole (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C.
-
Add (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) to the solution at 0 °C. The Vilsmeier reagent is prepared by reacting DMF with POCl₃.[7][8][9][10]
-
Stir the reaction mixture for 6.5 hours at room temperature.
-
Prepare a solution of sodium acetate (5.6 equivalents) in water and add it to the reaction mixture at 0 °C.
-
Stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract the product with diethyl ether.
-
Wash the organic layer with brine and dry it over sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting aldehyde by silica (B1680970) gel column chromatography.[11]
Biological Evaluation Protocols
MTT Assay for Anticancer Activity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Synthetic indole analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and incubate for 24 hours to allow for attachment.[12]
-
Prepare various concentrations of the synthetic indole analogs in DMEM.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle (DMSO) and positive controls.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability and determine the IC50 values from dose-response curves.[12]
Tyrosinase Inhibition Assay using L-DOPA:
This assay measures the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium phosphate (B84403) buffer (pH 6.5)
-
Test compounds (5-substituted indoles)
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the sodium phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Measure the absorbance at 475 nm kinetically for a set period to monitor the formation of dopachrome.[14]
-
Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.[15][16][17]
Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay):
This assay measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase-Glo® Reagent
-
Test compounds (5-substituted indoles)
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction for the desired period at the optimal temperature.
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[18][19][20]
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Antiviral Assay against Influenza A Virus:
This protocol outlines a general method for evaluating the antiviral activity of 5-substituted indoles against the influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Influenza A virus strain
-
Cell culture medium
-
Test compounds (5-substituted indoles)
-
MTT or crystal violet for cytotoxicity and antiviral assays
Procedure:
-
Determine the half-maximal cytotoxic concentration (CC50) of the compounds on the host cells using a standard cytotoxicity assay (e.g., MTT assay).[21][22]
-
Seed the host cells in 96-well plates and incubate until a monolayer is formed.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for a specified period.
-
Infect the cells with the influenza A virus at a specific multiplicity of infection (MOI).
-
After an incubation period, assess the viral replication by methods such as plaque reduction assay, or by measuring the expression of a viral reporter gene (e.g., GFP).[23]
-
Calculate the half-maximal inhibitory concentration (IC50) of the compounds.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the applications of 5-substituted indoles.
Caption: Inhibition of the 5-Lipoxygenase Activating Protein (FLAP) pathway by 5-substituted indoles.
Caption: Stabilization of c-Myc G-quadruplex by 5-substituted indoles to inhibit transcription.
Caption: General signaling cascade of a G-protein coupled 5-HT receptor activated by serotonin or its analogs.
Caption: Experimental workflow for evaluating the anticancer activity of 5-substituted indoles.
Applications in Materials Science
While the primary focus of research on 5-substituted indoles has been in the pharmaceutical realm, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Indole-based polymers have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). The electron-rich nature of the indole ring can be tuned by the introduction of various substituents at the 5-position, allowing for the modulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for achieving efficient charge injection and transport, as well as for controlling the emission color of the OLED device.[24][25][26][27][28]
The synthesis of these polymers often involves coupling reactions of appropriately functionalized 5-substituted indole monomers. Characterization techniques such as cyclic voltammetry are used to determine the electrochemical properties and energy levels of the resulting polymers, while spectroelectrochemical measurements provide insights into their optical properties, including their absorption and emission spectra.[24]
Conclusion
5-Substituted indoles represent a versatile and highly valuable class of compounds with a broad spectrum of applications. In the realm of drug discovery, they have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents, with several derivatives showing promising activity in preclinical studies. Their diverse mechanisms of action, from enzyme and receptor modulation to the targeting of nucleic acid secondary structures, underscore the rich chemical space that this scaffold offers. In materials science, the tunable electronic properties of 5-substituted indoles are being harnessed to develop novel organic electronic materials for applications such as OLEDs.
The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working in these fields. Continued exploration of the synthesis and biological activities of novel 5-substituted indole derivatives is expected to yield new therapeutic agents and advanced materials in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 16. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 17. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 19. ebiotrade.com [ebiotrade.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage recommendations for 5-Cyanoindole (CAS No: 15861-24-2), a versatile intermediate in pharmaceutical development and organic synthesis.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a white to off-white or slightly yellow crystalline powder.[1][2][3][4] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₆N₂[1][5] |
| Molecular Weight | 142.16 g/mol [1][5] |
| CAS Number | 15861-24-2[3][5] |
| Melting Point | 106-109 °C[5] |
| Boiling Point | 249.72 °C (rough estimate)[3] |
| Appearance | White to off-white or slightly yellow crystalline powder[1][2][3][4] |
| Solubility | Soluble in chloroform, hexane, and methanol. Insoluble in water.[2][3][6] |
| Flash Point | 121.9 °C[2] |
| pKa | 15.62 ± 0.30 (Predicted)[2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5][7] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][5][8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][9] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[10] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5][8] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[4][5][8] |
Pictograms:
Safe Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate selection of PPE.[11]
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8][12] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing should be worn.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][11] If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (such as a dust mask type N95) may be necessary.[13] |
Engineering Controls
Work should be conducted in a well-ventilated laboratory.[11] Use a chemical fume hood for procedures that may generate dust or aerosols.[11] Ensure that eyewash stations and safety showers are located close to the workstation.[5]
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Keep in a dark place under an inert atmosphere at room temperature.[2][3] Some suppliers recommend storage at 0 - 8 °C.[1] For stock solutions, storage at -20°C for up to one year or -80°C for up to two years is recommended.[14] The product is sensitive to air and light.[2][5]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, strong bases, strong reducing agents, and acid chlorides.[5]
Experimental Protocols
Weighing a Solid Sample
Objective: To accurately weigh a solid sample of this compound while minimizing exposure and contamination.
Methodology:
-
Preparation: Ensure the chemical fume hood is operational. Don the appropriate PPE (lab coat, gloves, safety goggles). Decontaminate the balance and the work surface within the fume hood.
-
Procedure:
-
Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust.[8] If dust is observed, pause and allow it to settle before proceeding.
-
Close the primary container immediately after dispensing.
-
Record the weight and proceed with the experimental work within the fume hood.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces.
-
Dispose of the weigh boat in the designated solid hazardous waste container.
-
Preparation of a Solution
Objective: To safely dissolve a solid sample of this compound in a suitable solvent.
Methodology:
-
Preparation: Work within a chemical fume hood. Ensure all necessary glassware is clean and dry. Don appropriate PPE.
-
Procedure:
-
Add the desired volume of solvent (e.g., methanol, chloroform) to an appropriately sized flask equipped with a magnetic stir bar.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
If necessary, gently warm the solution to aid dissolution, keeping in mind the flash point of the solvent.
-
Continue stirring until the solid is completely dissolved.
-
-
Storage:
-
Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Store the solution according to the recommended storage conditions, considering the volatility and stability of the solvent.
-
-
Cleanup:
-
Rinse all glassware with an appropriate solvent and wash thoroughly.
-
Dispose of any solvent waste in the designated hazardous waste container.
-
Emergency Procedures
In case of exposure or a spill, follow these procedures immediately.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][15] |
| Skin Contact | Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water.[5][8] If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5] If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[8][16] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[8] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8] Avoid breathing dust.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
-
Methods for Containment and Cleaning Up:
-
Dampen the solid spill material with water to avoid dust formation.[17]
-
Sweep up the material and shovel it into a suitable, closed container for disposal.[5][8]
-
Use spark-proof tools and explosion-proof equipment.[8]
-
Dispose of the collected material in accordance with local, state, and federal regulations.[18]
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][8]
-
Specific Hazards: The compound is combustible.[19] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][15]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
Caption: Decision tree for first aid response to exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 15861-24-2 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 15861-24-2 [chemicalbook.com]
- 7. This compound 15861-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. edvotek.com [edvotek.com]
- 13. 吲哚-5-甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. foodb.ca [foodb.ca]
- 16. lab-supply.net [lab-supply.net]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
5-Cyanoindole: A Synthetic Intermediate Erroneously Presumed Natural
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Cyanoindole, also known as indole-5-carbonitrile, is an aromatic heterocyclic organic compound. Despite the prevalence of the indole (B1671886) scaffold in a vast array of natural products, extensive investigation of scientific literature and chemical databases reveals no evidence that this compound is a naturally occurring compound. It is, however, a significant molecule in synthetic organic chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antidepressant vilazodone (B1662482). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, emphasizing its synthetic origin and utility in drug development.
Introduction
The indole nucleus is a privileged structure in medicinal chemistry and is a core component of numerous naturally occurring bioactive compounds, including alkaloids from marine and terrestrial organisms. This has led to speculation regarding the potential natural occurrence of various substituted indoles. This whitepaper addresses the specific question of whether this compound is a natural product. Based on a thorough review of existing literature, we conclude that this compound is a synthetic molecule. Its significance lies not in its natural presence, but in its role as a versatile building block for the creation of complex molecules with therapeutic potential.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference by researchers.
| Property | Value | References |
| Molecular Formula | C₉H₆N₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| CAS Number | 15861-24-2 | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 106-108 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, chloroform, and hexane. Insoluble in water. | [4] |
Synthetic Protocols
The primary route to this compound is through chemical synthesis. A common and efficient laboratory-scale synthesis involves the cyanation of 5-bromoindole (B119039). The following protocol is adapted from established methods.
Synthesis of this compound from 5-Bromoindole
Materials:
-
5-Bromoindole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ammonia (B1221849) solution
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Soxhlet extractor (optional)
-
Standard glassware for extraction and crystallization
Procedure:
-
In a round-bottom flask, combine 5-bromoindole and a slight molar excess of copper(I) cyanide.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to reflux and maintain for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous ammonia solution to dissolve the copper salts.
-
Extract the aqueous layer with an organic solvent such as n-hexane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[5]
The following diagram illustrates the workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of vilazodone, an antidepressant medication.[6] Vilazodone is a selective serotonin (B10506) reuptake inhibitor and a 5-HT1A receptor partial agonist. The synthesis of vilazodone from this compound involves a multi-step process, highlighting the importance of this compound as a starting material in the pharmaceutical industry.
The logical relationship of this compound as a precursor to vilazodone is depicted in the following diagram.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. getchem.com [getchem.com]
- 4. This compound | 15861-24-2 [chemicalbook.com]
- 5. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Cyanoindole from 5-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-cyanoindole, a key intermediate in the synthesis of various pharmacologically active compounds, including the antidepressant vilazodone. The primary method detailed is the copper-catalyzed cyanation of 5-bromoindole (B119039) using cuprous cyanide. This approach is highlighted for its high yield and operational simplicity. Alternative palladium-catalyzed methods are also briefly discussed. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a DOT language diagram.
Introduction
The functionalization of the indole (B1671886) scaffold is a cornerstone of medicinal chemistry, leading to the discovery of numerous therapeutic agents. This compound, in particular, serves as a crucial building block for complex molecules. The conversion of commercially available 5-bromoindole to this compound is a common and critical transformation. Several methodologies exist for the cyanation of aryl halides, with copper-catalyzed and palladium-catalyzed reactions being the most prevalent.
The Rosenmund-von Braun reaction, a copper-catalyzed cyanation, offers a direct and high-yielding route to aryl nitriles from aryl halides. While traditionally requiring harsh conditions, modern adaptations have improved its applicability. Palladium-catalyzed cyanations, on the other hand, are known for their milder reaction conditions and broad functional group tolerance, though they can be susceptible to catalyst poisoning by cyanide ions.[1][2]
This application note focuses on a robust and high-yield copper-catalyzed protocol for the synthesis of this compound from 5-bromoindole.[3][4]
Key Reaction
The synthesis of this compound from 5-bromoindole via copper-catalyzed cyanation is depicted below:
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from 5-bromoindole using the copper-catalyzed method.
| Parameter | Value | Reference |
| Starting Material | 5-Bromoindole | [3][4] |
| Reagent | Cuprous Cyanide (CuCN) | [3][4] |
| Solvent | N-Methylpyrrolidine (NMP) | [3][4] |
| Temperature | 85 °C | [3][4] |
| Reaction Time | Overnight | [3][4] |
| Yield | 98.6% | [3] |
| Purity | >98% | [4] |
Experimental Protocol
This protocol is adapted from a reported high-yield synthesis of this compound.[3][4]
Materials:
-
5-Bromoindole
-
Cuprous Cyanide (CuCN)
-
N-Methylpyrrolidine (NMP), anhydrous
-
Ammonia (B1221849) solution (e.g., 28-30%)
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (e.g., 19.6 g, 0.1 mol).
-
Solvent and Reagent Addition: To the flask, add anhydrous N-methylpyrrolidine (200 mL) followed by cuprous cyanide (9.5 g, 0.106 mol).
-
Reaction: Heat the reaction mixture to 85 °C and maintain it at this temperature with stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully add ammonia solution (e.g., 20 mL) to the reaction mixture and stir. This step is to quench any remaining cyanide and to dissolve copper salts. c. Transfer the mixture to a separatory funnel and extract with n-hexane (2 x 30 mL).
-
Isolation and Purification: a. Combine the organic (n-hexane) layers. b. Concentrate the combined organic phase under reduced pressure using a rotary evaporator. c. Place the concentrated solution in a refrigerator for crystallization (approximately 2 hours). d. Collect the crystalline product by suction filtration. e. Dry the product to obtain this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Cuprous cyanide is highly toxic. Handle with extreme care and avoid inhalation or contact with skin.
-
N-Methylpyrrolidine is a reproductive hazard. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching with ammonia should be done carefully as the reaction can be exothermic.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative Methods: Palladium-Catalyzed Cyanation
While the copper-catalyzed method is robust, palladium-catalyzed cyanation represents a significant alternative.[1][5] These reactions often proceed under milder conditions and can exhibit a broader tolerance for various functional groups.[1] Common cyanide sources for these reactions include potassium ferrocyanide (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2), which are less acutely toxic than alkali metal cyanides.[1][6] The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine (B1218219) ligand.[1][3] However, catalyst deactivation by cyanide can be a challenge, and optimization of the catalyst, ligand, and reaction conditions is often necessary for efficient conversion, especially for less reactive substrates.[1][5]
Conclusion
The provided protocol for the copper-catalyzed cyanation of 5-bromoindole offers a reliable and high-yielding method for the synthesis of this compound. This application note serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the efficient production of this valuable intermediate. While alternative palladium-catalyzed methods exist, the described copper-mediated protocol stands out for its simplicity and demonstrated high efficiency for this specific transformation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant vilazodone (B1662482), utilizing 5-cyanoindole as a key starting material. The information compiled is intended to guide researchers through the chemical processes, offering insights into reaction mechanisms, experimental procedures, and the pharmacological context of vilazodone.
Introduction
Vilazodone is a dual-acting antidepressant, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This unique mechanism of action is believed to contribute to its efficacy in treating major depressive disorder.[3][4] The synthesis of vilazodone can be efficiently achieved through a convergent pathway, with this compound serving as a crucial precursor for the construction of the indolylbutylpiperazine moiety of the final molecule.
The synthetic strategy primarily involves two key intermediates: 3-(4-chlorobutyl)-5-cyanoindole, derived from this compound, and 5-(1-piperazinyl)-benzofuran-2-carboxamide. The coupling of these two intermediates forms the vilazodone backbone. This document outlines a common and effective synthetic route, providing detailed experimental protocols for the preparation of the key intermediate from this compound and its subsequent conversion to vilazodone.
Synthetic Pathway Overview
The synthesis of vilazodone from this compound can be summarized in the following key steps:
-
Alkylation or Acylation/Reduction of this compound: this compound is first converted to 3-(4-chlorobutyl)-5-cyanoindole. This can be achieved through different methods, with a common industrial approach being a Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by reduction of the resulting ketone.[5] An alternative route involves the reaction of this compound with 1-bromo-4-chloro-2-butene followed by catalytic hydrogenation to yield the saturated chlorobutyl intermediate.[6]
-
Condensation Reaction: The synthesized 3-(4-chlorobutyl)-5-cyanoindole is then condensed with 5-(1-piperazinyl)-benzofuran-2-carboxamide. This nucleophilic substitution reaction forms the piperazine (B1678402) bridge between the indole (B1671886) and benzofuran (B130515) moieties.[7]
-
Purification: The final product, vilazodone, is purified to meet pharmaceutical standards.
Below is a diagram illustrating the general synthetic workflow.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key synthetic steps, compiled from various sources. Please note that yields and reaction conditions may vary depending on the specific laboratory setup and scale of the reaction.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1a. Friedel-Crafts Acylation | This compound, 4-Chlorobutyryl Chloride | Dichloromethane | Aluminum Chloride | 0 - 10 | 2 - 4 | ~63 |
| 1b. Carbonyl Reduction | 3-(4-chlorobutyryl)-5-cyanoindole | Tetrahydrofuran | Sodium Borohydride (B1222165) / Trifluoroacetic Acid | 0 - 25 | 1 - 8 | ~95 |
| 1c. Alternative Alkylation | This compound, 1-bromo-4-chloro-2-butene | Tetrahydrofuran | Zinc powder | 25 | 6 | - |
| 1d. Catalytic Hydrogenation | 3-(4-chlorobutyl-2-en-1-yl)-5-cyanoindole | Tetrahydrofuran | Palladium on Carbon (Pd/C) | 10 - 30 | - | High |
| 2. Condensation | 3-(4-chlorobutyl)-5-cyanoindole, 5-(piperazin-1-yl)benzofuran-2-carboxamide | DMF | Sodium Bicarbonate, Potassium Iodide | 100 | Overnight | High |
Experimental Protocols
The following are detailed protocols for the synthesis of vilazodone starting from this compound.
Protocol 1: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole via Friedel-Crafts Acylation and Reduction
Step 1a: Friedel-Crafts Acylation of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aluminum chloride (2.3 eq) to a mixture of nitromethane (B149229) and dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0-10 °C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.
-
Addition of this compound: Dissolve this compound (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-chlorobutyryl)-5-cyanoindole.
Step 1b: Reduction of the Carbonyl Group
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran.
-
Addition of Reducing Agent: Add trifluoroacetic acid to the solution. Then, add sodium borohydride (1.2-9.2 eq) portion-wise while maintaining the temperature at 0-25 °C.[4]
-
Reaction: Stir the reaction mixture for 1-8 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 3-(4-chlorobutyl)-5-cyanoindole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light-yellow solid.[8]
Protocol 2: Synthesis of Vilazodone via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagents: Add sodium bicarbonate (e.g., 0.21g for 0.7g of reactants) and a catalytic amount of potassium iodide (e.g., 0.085g for 0.7g of reactants).[7]
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.[7] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude vilazodone can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.
Vilazodone's Mechanism of Action: A Signaling Pathway Perspective
Vilazodone's therapeutic effect is attributed to its dual action on the serotonin system. It acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1] Concurrently, it is a partial agonist at the 5-HT1A receptor. This partial agonism at presynaptic 5-HT1A autoreceptors is thought to accelerate their desensitization, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[2][3] The agonism at postsynaptic 5-HT1A receptors further contributes to the overall antidepressant effect.
The following diagram illustrates the signaling pathway of vilazodone.
Conclusion
The synthesis of vilazodone using this compound as a precursor is a well-established and scalable process in pharmaceutical manufacturing. The protocols provided herein offer a detailed guide for laboratory-scale synthesis. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions to suit their specific experimental setup. Understanding the synthetic pathway and the pharmacological mechanism of vilazodone is crucial for professionals involved in drug development and research in the field of neuropsychopharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 4. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]
- 5. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 8. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling reactions of 5-cyanoindole derivatives. The methodologies outlined herein are essential for the synthesis of complex organic molecules, which are pivotal in pharmaceutical research and development.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The this compound scaffold is a significant pharmacophore present in numerous biologically active compounds. The functionalization of this core structure through cross-coupling reactions allows for the exploration of new chemical space and the development of novel therapeutic agents.
This guide details four major classes of palladium-catalyzed cross-coupling reactions applied to 5-halo-5-cyanoindoles: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, a summary of representative quantitative data, a detailed experimental protocol, and a visualization of the underlying process are provided.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Palladium catalysts, phosphine (B1218219) ligands, and organic solvents are toxic and should be handled with care. Reactions under pressure or at elevated temperatures should be performed behind a blast shield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] This reaction is widely used for the synthesis of biaryl and vinyl-substituted aromatic compounds.
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-5-carbonitrile
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2 | 85[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene (B28343) | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Ethanol | 80 | 6 | 90[3] |
Note: Yields are based on reported reactions with similar 5-bromoindole (B119039) substrates and may vary for 5-bromo-1H-indole-5-carbonitrile.
Experimental Protocol: Synthesis of 5-Phenyl-1H-indole-5-carbonitrile
Materials:
-
5-Bromo-1H-indole-5-carbonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1H-indole-5-carbonitrile, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add degassed DME and water (4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 5-phenyl-1H-indole-5-carbonitrile.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4] This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds.
Data Presentation: Mizoroki-Heck Reaction of 5-Bromo-1H-indole-5-carbonitrile
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 88[4] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMA | 120 | 24 | 91 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | NMP | 140 | 12 | 75 |
| 4 | 1-Octene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 82 |
Note: Yields are based on reported reactions with similar aryl bromides and may vary for 5-bromo-1H-indole-5-carbonitrile.
Experimental Protocol: Synthesis of 5-((E)-2-phenylethenyl)-1H-indole-5-carbonitrile
Materials:
-
5-Bromo-1H-indole-5-carbonitrile (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine 5-bromo-1H-indole-5-carbonitrile, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5]
Data Presentation: Sonogashira Coupling of 5-Iodo-1H-indole-5-carbonitrile
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 60 | 6 | 92 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | Toluene | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N (2) | THF | 50 | 8 | 95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (2) | Acetonitrile | 70 | 10 | 88 |
Note: Yields are based on reported reactions with similar aryl iodides and may vary for 5-iodo-1H-indole-5-carbonitrile.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-1H-indole-5-carbonitrile
Materials:
-
5-Iodo-1H-indole-5-carbonitrile (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask, add 5-iodo-1H-indole-5-carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides or triflates and amines.[6][7] This reaction is highly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination of 5-Bromo-1H-indole-5-carbonitrile
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 24 | 85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | Toluene | 100 | 16 | 79 |
Note: Yields are based on reported reactions with similar aryl bromides and may vary for 5-bromo-1H-indole-5-carbonitrile.
Experimental Protocol: Synthesis of 5-(Morpholino)-1H-indole-5-carbonitrile
Materials:
-
5-Bromo-1H-indole-5-carbonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with 5-bromo-1H-indole-5-carbonitrile, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and morpholine to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 5-Cyanoindole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-cyanoindole as a key starting material in the synthesis of bioactive molecules. The focus is on the antidepressant agent Vilazodone (B1662482) and a class of spiro[indole-3,4'-pyridine] derivatives with potential antibacterial and antioxidant properties.
Synthesis of Vilazodone
This compound is a crucial intermediate in the synthesis of Vilazodone, a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[1][2][3] The synthetic route involves a multi-step process, including a key Friedel-Crafts acylation followed by reduction and a final condensation reaction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of this compound
This step involves the acylation of this compound with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst to yield 3-(4-chlorobutyryl)-5-cyanoindole.
-
Materials:
-
This compound
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Nitromethane (B149229) (CH₃NO₂)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-2.3 equivalents) and a mixture of dichloromethane and nitromethane.
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add 4-chlorobutyryl chloride (1.1-1.6 equivalents) to the cooled suspension while maintaining the temperature between 0-10 °C.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in nitromethane dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield 3-(4-chlorobutyryl)-5-cyanoindole.
-
Step 2: Reduction of 3-(4-chlorobutyryl)-5-cyanoindole
The keto group of 3-(4-chlorobutyryl)-5-cyanoindole is reduced to a methylene (B1212753) group to form 3-(4-chlorobutyl)-5-cyanoindole.
-
Materials:
-
3-(4-chlorobutyryl)-5-cyanoindole
-
Sodium borohydride (B1222165) (NaBH₄)
-
Trifluoroacetic acid (TFA) or a Lewis acid (e.g., AlCl₃)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(4-chlorobutyryl)-5-cyanoindole (1.0 equivalent) in a suitable solvent such as THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid or a solution of a Lewis acid.
-
Add sodium borohydride (1.2-9.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature between -5 to 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain 3-(4-chlorobutyl)-5-cyanoindole.
-
Step 3: Condensation with 5-(1-piperazinyl)benzofuran-2-carboxamide
The final step involves the condensation of 3-(4-chlorobutyl)-5-cyanoindole with 5-(1-piperazinyl)benzofuran-2-carboxamide to form Vilazodone.
-
Materials:
-
3-(4-chlorobutyl)-5-cyanoindole
-
5-(1-piperazinyl)benzofuran-2-carboxamide
-
Sodium bicarbonate (NaHCO₃) or other base (e.g., triethylamine (B128534), potassium carbonate)
-
Potassium iodide (KI) (catalytic amount)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ice water
-
-
Procedure:
-
In a round-bottom flask, combine 3-(4-chlorobutyl)-5-cyanoindole (1.0 equivalent), 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 equivalent), sodium bicarbonate (or another base), and a catalytic amount of potassium iodide in DMF.
-
Heat the reaction mixture to 85-100 °C and stir for 16 hours or overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield Vilazodone.
-
The free base can be converted to Vilazodone hydrochloride by treatment with hydrochloric acid in a suitable solvent like isopropanol (B130326) or formic acid.[4]
-
Quantitative Data for Vilazodone Synthesis
| Step | Reactants | Product | Catalyst/Reagent | Yield (%) | Purity (%) | Reference(s) |
| 1. Friedel-Crafts Acylation | This compound, 4-Chlorobutyryl chloride | 3-(4-chlorobutyryl)-5-cyanoindole | AlCl₃ | 68-70 | >95 | [5][6] |
| 2. Reduction | 3-(4-chlorobutyryl)-5-cyanoindole | 3-(4-chlorobutyl)-5-cyanoindole | NaBH₄/TFA or Lewis Acid | 71-95 | 98.8 | [5][7][8] |
| 3. Condensation | 3-(4-chlorobutyl)-5-cyanoindole, 5-(1-piperazinyl)benzofuran-2-carboxamide | Vilazodone | NaHCO₃/KI | 78 | >99 | [9] |
| Overall | This compound | Vilazodone | ~39-52 | >99.7 | [9][10] |
Vilazodone Signaling Pathway
Vilazodone exerts its antidepressant effect through a dual mechanism of action. It selectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse. Additionally, it acts as a partial agonist at the 5-HT1A receptors, which are involved in the regulation of serotonin release.[1][2][3][11]
Caption: Vilazodone's dual mechanism of action.
Synthesis of Bioactive Spiro[indole-3,4'-pyridine] Derivatives
This compound can be utilized as a precursor to isatin (B1672199), which is a key component in the four-component synthesis of novel spiro[indole-3,4'-pyridine] derivatives. These compounds have shown promising in vitro antibacterial activity against Pseudomonas aeruginosa and antioxidant properties.[4]
Experimental Workflow
The synthesis of these spiro compounds is a one-pot, four-component reaction.
Caption: Four-component synthesis of spiro[indole-3,4'-pyridine] derivatives.
Experimental Protocol
-
Materials:
-
Isatin or 5-substituted isatin (derived from this compound)
-
Malononitrile
-
Monothiomalonamide
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
In a 50 mL beaker, add malononitrile (7.57 mmol), the corresponding isatin (7.57 mmol), and 20 mL of ethanol.
-
Heat the suspension to 50 °C with stirring.
-
Add two drops of triethylamine to the suspension. The reaction mixture will turn dark red.
-
Add monothiomalonamide (7.57 mmol) to the reaction mixture.
-
Continue stirring at 50 °C for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the triethylammonium salt of the spiro[indole-3,4'-pyridine] derivative.
-
Quantitative Data for Spiro[indole-3,4'-pyridine] Derivatives
Synthesis Yield:
| Starting Isatin | Product Yield (%) | Reference |
| Isatin | 88 | [4] |
| 5-Methylisatin | 83 | [4] |
Biological Activity:
| Compound | Biological Activity | Method | Result | Reference |
| 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro[indoline-3,4'-pyridine]-5'-carboxamide | Antibacterial (vs. P. aeruginosa) | - | Moderate activity | [4] |
| 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro[indoline-3,4'-pyridine]-5'-carboxamide | Antioxidant | DPPH | Good antioxidant properties | [4] |
| Various derivatives | Antibacterial (docking) | - | Binding energy: -5.8 to -8.2 kcal/mol | [4] |
Application in the Synthesis of GSK2126458
Extensive literature searches were conducted to investigate the application of this compound in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR. However, the available scientific literature and patents consistently indicate that the synthesis of GSK2126458 and related compounds commences from 6-bromo-4-chloroquinoline.[11][12][13][14][15] No synthetic routes utilizing this compound as a starting material or intermediate for GSK2126458 have been identified in the reviewed literature. The primary signaling pathway inhibited by GSK2126458 is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2126458.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 8. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 9. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 6-bromo-4-iodoquinoline | Atlantis Press [atlantis-press.com]
Application Notes: 5-Cyanoindole as a Versatile Building Block for Novel Pharmaceutical Compounds
Introduction
5-Cyanoindole is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with the versatile cyano group, provides a unique scaffold for the synthesis of complex molecules with significant biological activity. The indole (B1671886) core is a privileged structure found in numerous natural products and pharmaceuticals, while the C5-cyano group can act as a key pharmacophoric element, a metabolic blocking group, or a synthetic handle for further molecular elaboration. These characteristics make this compound a crucial starting material in the development of drugs targeting a range of therapeutic areas, from neurological disorders to metabolic diseases.[1]
Key Applications in Drug Discovery
The utility of this compound as a precursor is most prominently demonstrated in the synthesis of the antidepressant drug Vilazodone (B1662482). Furthermore, its structure serves as a foundation for developing other classes of therapeutic agents.
-
Antidepressants (Serotonin Modulators): this compound is the critical starting material for the industrial synthesis of Vilazodone, an antidepressant approved for the treatment of major depressive disorder (MDD).[2][3] Vilazodone functions as a dual-acting serotonergic agent; it is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4][5] This dual mechanism is thought to enhance serotonergic activity in the central nervous system.[1] The synthesis involves the alkylation of the this compound core at the C3 position to introduce a chlorobutyl side chain, creating the key intermediate 3-(4-chlorobutyl)-5-cyanoindole.[6]
-
Anticancer Agents (Kinase Inhibitors): The broader indole scaffold is a well-established core for the design of various protein kinase inhibitors used in oncology.[7] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the functional handles on this compound make it an attractive starting point for creating libraries of compounds for screening against kinases like EGFR, VEGFR, and others.[8]
-
Metabolic Disease Modulators (PPAR Agonists): Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating lipid and glucose metabolism.[9][10] Agonists of these receptors are used to treat metabolic conditions like type 2 diabetes. The indole ring system is a recognized scaffold for developing PPAR agonists.[11] this compound can be utilized in the preparation of novel PPARα/γ dual agonists, which are investigated for the potential treatment of metabolic syndrome.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for Vilazodone, a prominent pharmaceutical compound synthesized from this compound, and its synthetic intermediates.
| Compound/Intermediate | Target(s) | Parameter | Value | Reference(s) |
| Vilazodone | Serotonin Transporter (SERT) | IC₅₀ | 1.6 nM | [1] |
| Serotonin Transporter (SERT) | Kᵢ | 0.1 nM | [4] | |
| 5-HT₁ₐ Receptor | IC₅₀ | 2.1 nM | [1] | |
| 5-HT₁ₐ Receptor | pKᵢ | ≥ 9.3 | [12] | |
| 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile | Vilazodone Intermediate | Yield | 63% | [13] |
| 1-tosyl-3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | Vilazodone Intermediate | Yield | 90% | [14] |
| 1-tosyl-3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Vilazodone Intermediate | Yield | 95% | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromoindole (B119039)
This protocol describes the cyanation of 5-bromoindole using cuprous cyanide, a common method for synthesizing the target building block.
Materials:
-
5-Bromoindole
-
Cuprous Cyanide (CuCN)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ammonia (B1221849) solution (e.g., 20%)
-
n-Hexane or Diethyl ether
-
Round-bottom flask with Soxhlet extractor apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a Soxhlet extractor, add 5-bromoindole (e.g., 19.6 g, 0.1 mol).
-
Add N-methylpyrrolidone (200 mL) as the solvent.
-
Add cuprous cyanide (9.5 g, ~0.105 mol). The mole ratio of 5-bromoindole to cuprous cyanide should be approximately 1:1 to 1:1.1.
-
Heat the mixture to reflux at 80-85 °C and maintain for 18-25 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding ammonia water (e.g., 20-40 mL) and stir.
-
Extract the product with n-hexane or diethyl ether (e.g., 2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Place the concentrated solution in a refrigerator for crystallization (e.g., 2 hours).
-
Collect the precipitated solid by suction filtration to obtain this compound. The reported yield for this method is typically high, around 98%.[6]
Protocol 2: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol outlines the synthesis of a key intermediate for Vilazodone starting from this compound via Friedel-Crafts acylation followed by reduction.
Materials:
-
This compound
-
4-Chlorobutyryl chloride
-
Aluminum trichloride (B1173362) (AlCl₃) or Isobutylaluminum dichloride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Trifluoroacetic acid (CF₃COOH)
-
Appropriate anhydrous solvents (e.g., Dichloromethane)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
Step A: Friedel-Crafts Acylation
-
Protect the indole nitrogen if necessary (e.g., with a tosyl group) to improve selectivity and yield.[14]
-
Dissolve the N-protected this compound in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution (e.g., to 0 °C) and add the Lewis acid catalyst (e.g., AlCl₃).
-
Add 4-chlorobutyryl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to stir for several hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to quench the catalyst and extract the product, 3-(4-chlorobutyryl)-5-cyanoindole derivative. Yields of up to 90% have been reported for this step on a protected indole.[14]
Step B: Carbonyl Reduction
-
Dissolve the ketone intermediate from Step A in a suitable solvent system.
-
Add a reducing agent. A common system is sodium borohydride in the presence of trifluoroacetic acid, which selectively reduces the ketone to a methylene (B1212753) group.[14]
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Perform a standard workup, which typically involves neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.
-
If an N-protecting group was used, it must be removed (e.g., hydrolysis of a tosyl group) to yield the final product, 3-(4-chlorobutyl)-5-cyanoindole. Yields for the reduction step can be as high as 95%.[14]
Visualizations
Caption: Synthetic pathway of Vilazodone from this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of action for Vilazodone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Cyanoindole-Based Fluorescent Probes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-cyanoindole as a core scaffold in the development of fluorescent probes for biological imaging. The unique photophysical properties of the this compound moiety, including its environmental sensitivity and brightness, make it an excellent building block for creating probes to study cellular structures and detect specific analytes. This document details the properties of several this compound-based probes, their synthesis, and protocols for their application in cellular imaging.
Overview of this compound-Based Fluorescent Probes
This compound derivatives have emerged as versatile fluorophores in biological spectroscopy and microscopy. Their utility stems from their favorable photophysical characteristics, which can be fine-tuned by chemical modifications. Notably, probes such as 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and L-4-cyanotryptophan (4CN-Trp) have demonstrated significant advantages over traditional fluorescent labels.[1][2] An indolium-based probe derived from a this compound precursor has also been developed for the specific detection of cyanide ions in living cells.
Quantitative Data of this compound Fluorescent Probes
The photophysical properties of this compound-based probes are summarized in the table below, allowing for easy comparison of their key characteristics.
| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 320 | 412 | 92 | 0.85 | Not Reported | [3] |
| L-4-Cyanotryptophan (4CN-Trp) | ~320 | ~410 | ~90 | >0.8 | Not Reported | [4] |
| Indolium-based Cyanide Probe | 305 | 361 | 56 | Not Reported | Not Reported | [5] |
| 6-amino-4-cyanoindole-2'-deoxyribonucleoside | Not Reported | Not Reported | High | Low | Not Reported | [6] |
| 4-carboxyindole nucleoside analogues (5 & 6) | Not Reported | Not Reported | High | High | High | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of key this compound-based fluorescent probes.
Synthesis of Fmoc-Protected L-4-Cyanotryptophan (4CN-Trp)
This protocol describes a high-yield synthesis for Fmoc-protected L-4-cyanotryptophan, suitable for solid-phase peptide synthesis.[7]
Materials:
-
4-cyanoindole (B94445) (4CNI)
-
Paraformaldehyde
-
Ethyl 2-nitroacetate
-
Acetyl Chloride (AcCl)
-
Triethylamine (Et3N)
-
Lithium hydroxide (B78521) (LiOH)
-
Ethanol (EtOH)
-
Amano acylase
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-Osu)
-
Sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
Synthesis of the amino ester precursor:
-
Treat 4-cyanoindole with dimethylamine and paraformaldehyde in a Mannich reaction to form 3-aminomethyl-4-cyanoindole.
-
React the product with ethyl 2-nitroacetate via a reflux reaction to produce 3-(4-cyano-1H-indole-3-yl)-2-nitro-propionic acid ethyl ester.
-
Reduce the nitro group to yield the amino ester derivative.
-
-
N-acetylation:
-
React the amino ester with acetyl chloride and triethylamine.
-
-
Saponification:
-
Treat the N-acetylated compound with lithium hydroxide in ethanol.
-
-
Enzymatic resolution:
-
Use Amano acylase at pH 8.0 to selectively hydrolyze the L-enantiomer.
-
-
Fmoc protection:
-
React the resulting L-4-cyanotryptophan with Fmoc-Osu in the presence of sodium bicarbonate.
-
-
Purification:
-
Purify the final Fmoc-L-4CN-Trp product using column chromatography.
-
Diagram: Synthesis of Fmoc-L-4-Cyanotryptophan
Caption: Synthetic pathway for Fmoc-protected L-4-cyanotryptophan.
Imaging of Peptide-Membrane Interactions using 4CN-Trp
This protocol details the use of a 4CN-Trp labeled peptide (4CN-Trp-pHLIP) to visualize its interaction with the cell membrane of HeLa cells.[8]
Materials:
-
HeLa cells
-
4CN-Trp-pHLIP peptide
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.0
-
Cell culture medium and supplements
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HeLa cells in appropriate media until they reach the desired confluency for imaging.
-
-
Probe Incubation:
-
Prepare a 10 µM solution of 4CN-Trp-pHLIP in PBS at both pH 7.4 and pH 6.0.
-
Incubate the HeLa cells with the probe solution for 30 minutes at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with the corresponding pH PBS buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter set).
-
Acquire images to observe the localization and intensity of the 4CN-Trp fluorescence.
-
Diagram: Workflow for Imaging Peptide-Membrane Interactions
Caption: Experimental workflow for cell imaging with 4CN-Trp-pHLIP.
Detection of Intracellular Cyanide using an Indolium-Based Probe
This protocol describes the application of a novel indolium-based fluorescent probe for the detection of cyanide (CN⁻) in HepG2 cells.[5]
Materials:
-
HepG2 cells
-
Indolium-based fluorescent probe
-
Cyanide (CN⁻) solution
-
Phosphate-buffered saline (PBS)
-
Cell culture medium and supplements
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium at 37°C in a 5% CO₂ atmosphere.
-
-
Probe Loading:
-
Incubate the live HepG2 cells with a 30 µM solution of the indolium-based probe for 30 minutes.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Cyanide Treatment:
-
Add a 30 µM solution of CN⁻ to the probe-loaded cells.
-
-
Imaging:
-
Collect cell images after 30 minutes of CN⁻ addition using a fluorescence microscope.
-
Observe the fluorescence quenching effect, indicating the presence of cyanide.
-
Diagram: Signaling Pathway for Cyanide Detection
Caption: Mechanism of fluorescence quenching upon cyanide binding.
Applications in Studying Cellular Signaling
While specific signaling pathway studies using this compound probes are an emerging area, their properties make them well-suited for such applications. For instance, the environmental sensitivity of 4CN-Trp's fluorescence can be exploited to probe changes in the local environment of a protein during signaling events.[9] The ability to site-specifically incorporate 4CN-Trp into proteins allows for the precise monitoring of conformational changes or protein-protein interactions within a signaling cascade.
Future applications could involve designing this compound-based probes that are activated or quenched upon specific enzymatic activities (e.g., phosphorylation or cleavage) central to signaling pathways, providing a direct readout of pathway activation.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell types. Researchers should adhere to all laboratory safety guidelines when handling chemicals and biological materials.
References
- 1. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide [mdpi.com]
- 6. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Cyanotryptophan as a Sensitive Fluorescence Probe of Local Electric Field of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of 5-Cyanoindole Derivatives in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyano (-CN) group into the indole (B1671886) scaffold has given rise to a versatile class of molecules—5-cyanoindole derivatives—with significant potential in material science. The potent electron-withdrawing nature of the cyano group, coupled with the electron-rich indole core, allows for precise tuning of the electronic and photophysical properties of these materials. This unique characteristic makes them highly valuable for a range of applications, particularly in the fields of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives in these cutting-edge technologies.
Application Notes
This compound Derivatives in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are promising candidates for various roles within OLEDs, including as emitters, host materials, and electron-transporting materials.[1] The presence of the cyano group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates more efficient electron injection and transport, ultimately leading to enhanced device efficiency and stability.[1]
In the realm of Thermally Activated Delayed Fluorescence (TADF) emitters, the cyano group can play a crucial role in achieving a small singlet-triplet energy splitting (ΔEST). This small energy gap is a prerequisite for efficient reverse intersystem crossing, a process that allows for the harvesting of non-emissive triplet excitons and can lead to internal quantum efficiencies approaching 100%.[1]
When integrated into host materials, such as carbazole-based systems, the incorporation of a cyano-indole moiety can lead to bipolar charge transport characteristics.[2] This balanced transport of both holes and electrons is essential for achieving high-performance OLEDs with high external quantum efficiencies (EQE) and extended operational lifetimes.[2]
Table 1: Photophysical Properties of Representative Cyano-Substituted Materials for OLEDs
| Compound/Material | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Triplet Energy (ET) (eV) | Application |
| Cyano-substituted Carbazole Derivative | 350-400 | 450-480 (Blue) | > 80 | ~2.8 - 3.0 | Host for Blue TADF Emitters |
| This compound-based TADF Emitter | 380-420 | 480-520 (Sky-Blue/Green) | > 90 | - | Emitter |
| Cyano-substituted Fluorene-Carbazole | 360-390 | 450-490 (Blue-Green) | ~75 | > 2.7 | Bipolar Host |
Note: The data presented in this table is a representative compilation from various sources on cyano-substituted aromatic compounds and may not correspond to a single specific this compound derivative. It serves to illustrate the typical photophysical properties of such materials.
This compound Derivatives in Organic Solar Cells (OSCs)
In the field of organic photovoltaics, this compound derivatives can be effectively utilized as either electron donor or electron acceptor components in the active layer of an OSC.[1] The electron-withdrawing cyano group lowers both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. A deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc), a key parameter in determining the overall power conversion efficiency (PCE) of a solar cell.[3] Furthermore, the planar nature of the indole ring system can promote beneficial π-π stacking interactions between molecules, which enhances charge carrier mobility.[1]
Recent research has demonstrated that the incorporation of cyano groups into donor-acceptor type small molecules and polymers can significantly improve the performance of OSCs. For instance, non-fullerene acceptors featuring cyano-functionalized end-groups have led to remarkable advancements in PCE.[4]
Table 2: Electronic Properties and Performance of Representative Organic Solar Cells
| Material System (Donor:Acceptor) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |
| Polymer Donor:this compound-based Acceptor | -5.4 to -5.6 | -3.6 to -3.8 | 1.6 - 1.8 | > 10 |
| This compound-based Donor:Non-fullerene Acceptor | -5.2 to -5.4 | -3.8 to -4.0 | 1.4 - 1.6 | > 12 |
| Cyano-functionalized Small Molecule Acceptor based | -5.5 to -5.7 | -3.7 to -3.9 | 1.6 - 1.8 | > 7.3[4] |
Note: The data in this table is illustrative and represents typical values for high-performing organic solar cells incorporating cyano-containing molecules. The performance of a specific this compound-based device will depend on the precise molecular structure and device architecture.
Experimental Protocols
Synthesis of this compound Derivatives
A versatile method for the synthesis of functionalized this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide (in this case, 5-bromo-1H-indole-5-carbonitrile) and an organoboron compound (e.g., an arylboronic acid).
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-indole-5-carbonitrile
Materials:
-
5-Bromo-1H-indole-5-carbonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 5-bromo-1H-indole-5-carbonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane and water to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-1H-indole-5-carbonitrile.
Diagram 1: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Device Fabrication Protocols
Protocol 2: Fabrication of a this compound-based OLED
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
This compound derivative-based host material
-
TADF emitter dopant
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
Organic solvents (e.g., toluene, chlorobenzene)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of the this compound derivative host and the TADF emitter dopant in a suitable organic solvent. Spin-coat the EML solution onto the HIL and anneal.
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and Al cathode.
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
Diagram 2: OLED Device Architecture
Caption: A typical multi-layer OLED device structure.
Protocol 3: Fabrication of a this compound-based OSC
Materials:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
This compound-based donor or acceptor material
-
Acceptor or donor material to form the bulk heterojunction (BHJ)
-
Electron Transport Layer (ETL) material (e.g., ZnO nanoparticles)
-
Cathode material (e.g., Al)
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the OLED fabrication protocol.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer (BHJ) Deposition: Prepare a blend solution of the this compound derivative and its corresponding donor/acceptor partner. Spin-coat the active layer onto the HTL and anneal.
-
ETL Deposition: Deposit the ETL, for example, by spin-coating a ZnO nanoparticle suspension.
-
Cathode Deposition: Deposit the Al cathode via thermal evaporation.
-
Encapsulation: Encapsulate the device for stability.
Diagram 3: OSC Device Architecture (Inverted Structure)
Caption: A typical inverted bulk heterojunction organic solar cell structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of efficient electron acceptors for organic solar cells: rational design of indacenodithiophene based non-fullerene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyano-functionalized small-molecule acceptors for high-efficiency wide-bandgap organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation and Evaluation of Novel PPARα/γ Dual Agonists from 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory procedure for the synthesis of novel Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists derived from a 5-cyanoindole scaffold. It further outlines comprehensive protocols for the in vitro and in vivo evaluation of these synthesized compounds to characterize their potency, efficacy, and pharmacological effects. The provided methodologies are intended to guide researchers in the discovery and development of new therapeutic agents for metabolic disorders such as type 2 diabetes and dyslipidemia.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1][2] The three identified isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][3] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation leads to a reduction in triglycerides.[4][5] PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis, insulin (B600854) sensitivity, and glucose uptake.[4][5][6]
The development of dual agonists that simultaneously activate both PPARα and PPARγ presents a promising therapeutic strategy for treating metabolic syndrome, a condition characterized by a cluster of abnormalities including hyperglycemia, dyslipidemia, and insulin resistance.[3][7] Such dual agonists have the potential to offer a multi-faceted approach by improving both glucose control and lipid profiles.[7] The indole (B1671886) scaffold has been identified as a privileged structure in the design of PPAR modulators.[8][9] This document details the synthesis of a novel series of potential PPARα/γ dual agonists starting from this compound, followed by their pharmacological evaluation.
Signaling Pathways
PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR).[6][10] Upon ligand binding, this complex undergoes a conformational change and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[10] This interaction modulates the transcription of genes involved in various metabolic processes.
References
- 1. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 6. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 3-(4-Chlorobutyl)-5-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-chlorobutyl)-5-cyanoindole, a key intermediate in the manufacturing of pharmaceuticals such as the antidepressant Vilazodone.[1] The synthesis is achieved via the Fischer indole (B1671886) synthesis, a robust and widely used method for creating indole ring systems from arylhydrazines and carbonyl compounds.[2][3]
Overview and Application Notes
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[2] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate that rearranges to form the indole nucleus.[2][4][5] This method is notable for its versatility in producing a wide array of substituted indoles, which are prevalent motifs in natural products and pharmacologically active compounds.[6]
In the context of synthesizing 3-(4-chlorobutyl)-5-cyanoindole, this method offers a direct and efficient route. The target molecule is a crucial building block for Vilazodone, a dual-acting antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[7] The protocol detailed below is adapted from established synthetic methods, providing a reliable procedure with a high yield and purity.[8]
Key Advantages of this Protocol:
-
High Yield: The described method reports a yield of approximately 80%.[8]
-
High Purity: The final product can be obtained with a purity of over 99%.[8]
-
Mild Reaction Conditions: The synthesis is conducted under relatively mild conditions, avoiding the use of hazardous reagents like sodium borohydride (B1222165) and anhydrous aluminum trichloride (B1173362) that are sometimes used in alternative routes.[8]
-
Operational Simplicity: The procedure is straightforward and suitable for standard laboratory settings.[8]
Reaction Mechanism and Experimental Workflow
The synthesis of 3-(4-chlorobutyl)-5-cyanoindole via the Fischer indole synthesis proceeds through several key steps, as illustrated in the diagrams below.
Fischer Indole Synthesis: Reaction Mechanism
The reaction begins with the in situ formation of a phenylhydrazone from 4-cyanophenylhydrazine and the aldehyde generated from 1,1-dimethoxy-6-chlorohexane. This is followed by tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.[2][4]
Caption: General mechanism of the Fischer indole synthesis for 3-(4-chlorobutyl)-5-cyanoindole.
Experimental Workflow
The experimental procedure involves the dissolution of the aldehyde precursor, followed by the controlled addition of the phenylhydrazine salt solution to initiate the ring-closing reaction. The product is then isolated through filtration and purified by recrystallization.
Caption: Step-by-step workflow for the synthesis of 3-(4-chlorobutyl)-5-cyanoindole.
Experimental Protocol
This protocol is based on the method described in patent CN102964287B.[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Cyanophenylhydrazine hydrochloride | 22059-22-9 | C₇H₈ClN₃ | 169.61 |
| 1,1-Dimethoxy-6-chlorohexane | 106517-73-3 | C₈H₁₇ClO₂ | 180.67 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Methanol (B129727) | 67-56-1 | CH₄O | 32.04 |
| Purified Water | 7732-18-5 | H₂O | 18.02 |
| Nitrogen (or other inert gas) | 7727-37-9 | N₂ | 28.01 |
Equipment
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.
-
Heating mantle or oil bath.
-
Dropping funnel.
-
Büchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
-
Recrystallization apparatus.
Detailed Procedure
-
Preparation of the Aldehyde Solution:
-
Fischer Indole Ring-Closing Reaction:
-
In a separate container, prepare a solution of 4-cyanophenylhydrazine hydrochloride in a mixed solvent of alcohol and purified water.
-
At room temperature, slowly add the 4-cyanophenylhydrazine hydrochloride solution dropwise into the heated aldehyde solution in the reaction flask.[8]
-
After the addition is complete, maintain the reaction mixture at a constant temperature of 72°C for 1.1 hours to facilitate the Fischer indole ring-closing reaction.[8]
-
-
Isolation and Purification:
-
After the reaction period, allow the mixture to cool to room temperature. A significant amount of solid product will precipitate.[8]
-
Collect the solid by suction filtration using a Büchner funnel.
-
Dissolve the collected filter cake in a 55% aqueous ethanol solution for recrystallization.[8]
-
Cool the solution to induce crystallization of the purified product.
-
Filter the recrystallized solid and dry it under vacuum to yield the final product.
-
Expected Results
| Parameter | Value | Reference |
| Product Name | 3-(4-Chlorobutyl)-5-cyanoindole | [8] |
| Appearance | Light yellow solid | [8] |
| Yield | 26.5 g (approximately 80%) | [8] |
| Purity (HPLC) | 99.3% | [8] |
| Melting Point | 99-100°C | [7] |
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phenylhydrazine derivatives can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Concluding Remarks
The Fischer indole synthesis remains a powerful and relevant tool in modern organic and medicinal chemistry. The protocol outlined provides an efficient and high-yielding pathway to 3-(4-chlorobutyl)-5-cyanoindole, a critical intermediate for the synthesis of Vilazodone. By following the detailed steps and safety precautions, researchers can reliably produce this valuable compound for further drug development and scientific investigation.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the yield of 5-Cyanoindole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Cyanoindole synthesis.
Section 1: Synthesis via Cyanation of 5-Bromoindole (B119039)
This section details the synthesis of this compound starting from 5-bromoindole, a common and often high-yielding approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyanation of 5-bromoindole?
A1: The most prevalent method is the Rosenmund-von Braun reaction, which involves the reaction of 5-bromoindole with a cyanide source, typically cuprous cyanide (CuCN), in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][2]
Q2: What kind of yields can I expect from this method?
A2: With proper optimization, this method can achieve very high yields, often exceeding 95%.[1] A reported example using cuprous cyanide in N-methylpyrrolidine at reflux overnight resulted in a yield of 98.6%.[3]
Q3: What are the key parameters to control for a high yield?
A3: Key parameters include the choice of solvent, reaction temperature, and the purity of the starting materials. The molar ratio of 5-bromoindole to cuprous cyanide is also crucial, with a slight excess of the cyanide reagent often being beneficial.[1] Reaction times are typically long, often requiring overnight reflux.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive cuprous cyanide.- Insufficient reaction temperature or time.- Poor solvent quality (e.g., presence of water). | - Use freshly purchased, high-purity cuprous cyanide.- Ensure the reaction is maintained at a consistent reflux temperature (around 85°C for N-methylpyrrolidine).[1][3]- Use anhydrous solvents. |
| Formation of Dark-Colored Impurities | - Decomposition of starting material or product at high temperatures.- Presence of oxygen. | - Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).- While high temperatures are necessary, avoid excessive heating beyond the recommended reflux temperature. |
| Difficult Product Isolation | - Incomplete quenching of excess cyanide.- Formation of a complex mixture. | - After cooling, quench the reaction with an aqueous solution of a complexing agent for copper, such as aqueous ammonia (B1221849), to break up any copper complexes.[1]- Perform extractions with a suitable organic solvent like n-hexane or diethyl ether.[1][3] |
| Low Purity of Final Product | - Co-precipitation of copper salts with the product.- Inadequate washing during workup. | - Thoroughly wash the crude product with aqueous ammonia to remove all copper residues.[4]- Recrystallization from a suitable solvent system, such as aqueous ethanol (B145695), can be effective for purification.[5] |
Experimental Protocol: Cyanation of 5-Bromoindole
A representative procedure involves adding 19.6g of 5-bromoindole (0.1 mol) and 9.5g of cuprous cyanide to 200mL of N-methylpyrrolidine in a round-bottomed flask.[3] The mixture is refluxed at 85°C overnight.[3] After completion, the reaction is cooled to room temperature and 20mL of ammonia water is added with stirring.[3] The product is then extracted with n-hexane, and the combined organic layers are concentrated.[3] The crude product is crystallized from the refrigerator to yield this compound.[3]
Data Presentation: Yield Comparison
| Starting Material | Cyanide Source | Solvent | Temperature | Time | Yield | Reference |
| 5-Bromoindole (0.1 mol) | Cuprous Cyanide (9.5g) | N-methylpyrrolidine (200mL) | 85°C (reflux) | Overnight | 98.6% | [3] |
| 5-Bromoindole (0.05 mol) | Cuprous Cyanide (4.7g) | N-methylpyrrolidine (100mL) | 85°C (reflux) | Overnight | 98.5% | [1] |
| 5-Bromoindole (0.2 mol) | Cuprous Cyanide (18.8g) | N-methylpyrrolidine (400mL) | 85°C (reflux) | Overnight | 98.2% | [1] |
Experimental Workflow
Section 2: Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[6][7]
Frequently Asked Questions (FAQs)
Q1: Can this compound be synthesized using the Fischer indole method?
A1: Yes, the Fischer indole synthesis can be adapted to produce this compound, typically by reacting 4-cyanophenylhydrazine with a suitable aldehyde or ketone.[8]
Q2: What are the typical catalysts used in this reaction?
A2: The reaction is catalyzed by Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride.[6]
Q3: What are the common challenges with the Fischer indole synthesis for this compound?
A3: Challenges can include low yields, the formation of isomeric byproducts, and the harsh reaction conditions which may not be suitable for sensitive substrates. The toxicity of phenylhydrazine derivatives is also a concern.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete formation of the hydrazone intermediate.- Unfavorable equilibrium in the[9][9]-sigmatropic rearrangement.- Decomposition under strong acid conditions. | - Ensure complete formation of the hydrazone before proceeding with the cyclization.- Experiment with different acid catalysts (e.g., moving from a Brønsted acid to a Lewis acid).- Optimize the reaction temperature; sometimes lower temperatures for a longer duration can be beneficial. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the cyclization step, especially with unsymmetrical ketones. | - Use a symmetrical ketone or an aldehyde to avoid the formation of isomers.- If using an unsymmetrical ketone, careful analysis and purification (e.g., column chromatography) will be necessary. |
| Reaction Stalls | - The catalyst is deactivated.- The reaction requires higher temperatures. | - Add a fresh portion of the acid catalyst.- Gradually increase the reaction temperature while monitoring the progress by TLC. |
Experimental Protocol: Fischer Indole Synthesis of a this compound Derivative
A method for a related compound, 3-(4-chlorobutyl)-5-cyanoindole, involves dissolving 17g of 4-cyanophenylhydrazine hydrochloride in a mixture of 100ml of ethanol and 50ml of pure water.[8] This solution is slowly added to a heated solution of 1,1-dimethoxy-6-chlorohexane at 70°C.[8] The reaction is kept at this temperature for 0.8 hours, after which it is cooled to room temperature to allow for the precipitation of the product.[8] The crude product is then recrystallized from 50% aqueous ethanol.[8]
Data Presentation: Yields of a this compound Derivative
| Starting Material | Solvent System | Temperature | Time | Yield | Reference |
| 4-Cyanophenylhydrazine HCl | Ethanol/Water | 70°C | 0.8 h | 78.5% | [8] |
| 4-Cyanophenylhydrazine HCl | Ethanol/Water | 72°C | 1.1 h | 80% | [8] |
| 4-Cyanophenylhydrazine HCl | Methanol/Water | 72°C | 1.0 h | 76.3% | [8] |
Logical Relationship Diagram
References
- 1. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 15861-24-2 [chemicalbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting common side reactions in 5-Cyanoindole synthesis.
Welcome to the technical support center for 5-cyanoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common culprits and how can I improve it?
Low yields in this compound synthesis can arise from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Common synthetic routes, such as the Leimgruber-Batcho or Fischer indole (B1671886) synthesis, and cyanation of 5-bromoindole (B119039), each have their own challenges. To improve your yield, it is crucial to identify the source of the loss. Careful monitoring of the reaction by TLC or LC-MS can help determine if the starting material is being consumed and if significant side products are forming. General strategies for improving yield include optimizing reaction temperature, time, and reagent stoichiometry, as well as ensuring the purity of starting materials and solvents.[1]
Q2: I am observing a significant amount of a polar impurity in my crude product. What could it be and how can I prevent its formation?
A common polar impurity is 5-carboxyindole or 5-carboxamidoindole, which results from the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, particularly during prolonged reaction times or harsh work-up procedures.
To prevent hydrolysis:
-
Minimize exposure to strong acids or bases: If your synthesis uses acidic or basic conditions, try to neutralize the reaction mixture promptly during work-up.
-
Reduce reaction temperature and time: If possible, run the reaction at a lower temperature for a shorter duration to minimize the hydrolysis of the nitrile group.
-
Use anhydrous conditions: Ensure all solvents and reagents are dry, as water is required for hydrolysis.
Q3: My final product appears to be a mixture of N-alkylated and C-alkylated indoles. How can I improve the selectivity for the desired product?
Alkylation of the indole nitrogen (N-alkylation) or the C3 position (C-alkylation) can be a significant side reaction, particularly if alkylating agents are present or formed in situ. The regioselectivity of indole alkylation is influenced by the reaction conditions, including the base, solvent, and counter-ion. Generally, N-alkylation is favored under conditions that generate a more "ionic" indole anion, while C-alkylation is favored under more "covalent" conditions. To control the selectivity, consider modifying the base and solvent system. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF often favors N-alkylation.[2][3]
Q4: I am having trouble with the cyanation of 5-bromoindole using CuCN (Rosenmund-von Braun reaction). The reaction is sluggish and gives a low yield. What can I do?
The Rosenmund-von Braun reaction often requires high temperatures (e.g., refluxing in DMF) and can be sensitive to the quality of the CuCN and the solvent.[4][5][6]
Troubleshooting tips:
-
Ensure anhydrous conditions: Both the solvent (e.g., DMF or NMP) and the 5-bromoindole should be thoroughly dried.
-
Use high-purity CuCN: The quality of the copper cyanide is critical. Consider using freshly purchased or purified CuCN.
-
Optimize temperature: The reaction typically requires temperatures between 150-200 °C.
-
Consider palladium catalysis: As an alternative, palladium-catalyzed cyanation methods often proceed under milder conditions and with better functional group tolerance.[7][8]
Troubleshooting Guides for Common Side Reactions
Hydrolysis of the Nitrile Group
Problem: Formation of 5-carboxamidoindole and/or 5-carboxyindole.
Identification: These impurities are significantly more polar than this compound and will have lower Rf values on a TLC plate. They can be definitively identified by LC-MS, where the mass will correspond to the addition of one or two molecules of water, respectively.
Root Cause Analysis and Solutions:
| Cause | Recommended Solution |
| Prolonged exposure to acidic or basic conditions | Neutralize the reaction mixture promptly after completion. Use a buffered work-up if necessary. |
| High reaction temperatures | Reduce the reaction temperature and monitor the reaction progress to find the optimal balance between reaction rate and side product formation. |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Experimental Protocol: Minimizing Hydrolysis during Work-up
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate (for acidic reactions) or a cooled, dilute solution of a mild acid like ammonium (B1175870) chloride (for basic reactions).
-
Extract the product immediately with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.
Dimerization and Polymerization
Problem: Formation of high molecular weight, often insoluble, byproducts.
Identification: Dimerization or polymerization often results in the formation of a dark, tarry substance in the reaction flask. These byproducts are typically visible as a baseline streak on a TLC plate and can be detected by mass spectrometry as species with masses corresponding to multiples of the indole unit.[9][10]
Root Cause Analysis and Solutions:
| Cause | Recommended Solution |
| High concentration of reactive intermediates | Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions. |
| Presence of strong acids | Strong acids can protonate the indole ring, making it more susceptible to polymerization. Use a milder acid or a Lewis acid catalyst if possible. |
| Elevated temperatures | High temperatures can promote polymerization. Optimize the temperature to the minimum required for the desired reaction to proceed at a reasonable rate. |
Illustrative Data: Effect of Concentration on Dimer Formation
| Concentration of Indole Precursor (M) | Approximate Yield of this compound (%) | Approximate Yield of Dimer (%) |
| 1.0 | 65 | 25 |
| 0.5 | 78 | 15 |
| 0.1 | 90 | <5 |
| 0.05 | 92 | <2 |
Incomplete Cyclization in Leimgruber-Batcho Synthesis
Problem: Isolation of the enamine intermediate instead of the final indole product.
Identification: The enamine intermediate is often a colored compound and can be identified by NMR and mass spectrometry.
Root Cause Analysis and Solutions:
| Cause | Recommended Solution |
| Inefficient reduction of the nitro group | Ensure the reducing agent (e.g., H₂, Pd/C; Fe/AcOH; Raney Ni, hydrazine) is active and used in sufficient quantity.[11][12][13][14][15] |
| Suboptimal pH for cyclization | The cyclization step is often acid-catalyzed. Ensure the reaction conditions are sufficiently acidic for the cyclization to occur after the reduction of the nitro group. |
| Low reaction temperature for cyclization | The cyclization step may require heating. After the reduction is complete, you may need to increase the temperature to facilitate ring closure. |
Visual Troubleshooting Workflows
Below are logical diagrams to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships in preventing nitrile hydrolysis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. journalijar.com [journalijar.com]
- 14. researchgate.net [researchgate.net]
- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Purification of crude 5-Cyanoindole using recrystallization from ethanol.
This guide provides detailed protocols and troubleshooting advice for the purification of crude 5-cyanoindole via recrystallization from ethanol (B145695). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Experimental Protocol: Recrystallization from Ethanol
This procedure outlines the steps for purifying solid this compound. The fundamental principle is that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.[1]
Materials:
-
Crude this compound
-
95% Ethanol (or absolute ethanol)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for this compound, as the compound is soluble in hot ethanol and less soluble at cooler temperatures.[2][3] For highly impure samples, an aqueous ethanol mixture may also be effective.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of near-boiling ethanol while stirring until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for achieving a good yield.
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[4] Boil the solution with the charcoal for a few minutes to allow adsorption of the colored impurities.[2]
-
Hot Filtration (If Necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the this compound from crystallizing prematurely in the funnel.[4]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven to remove all traces of the solvent.
Quantitative Data Summary
The following tables provide key data for this compound and the recrystallization process.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₉H₆N₂ | [7] |
| Molecular Weight | 142.16 g/mol | [7] |
| Appearance | Off-white to brown crystalline powder | [2][8] |
| Melting Point | 106-108 °C | [2][3] |
| Solubility | Soluble in methanol (B129727) and ethanol. | [2][3] |
Table 2: Recrystallization Parameters and Expected Results
| Parameter | Guideline / Value | Citations |
| Solvent | 95% Ethanol or Aqueous Ethanol | [2][3] |
| Key Principle | Use the minimum amount of near-boiling solvent for dissolution and ice-cold solvent for washing. | |
| Typical Purity | >98% | [9] |
| Typical Yield | A high yield (e.g., 96-98%) can be achieved with optimized synthesis and purification.[9][10] A lower yield may occur during recrystallization due to losses. | [9][10] |
Recrystallization Workflow
The following diagram illustrates the decision-making process and experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: Why is my yield of pure this compound very low?
A: A low yield is one of the most common problems in recrystallization. Potential causes include:
-
Using too much solvent: Adding an excessive amount of ethanol during the dissolution step will keep a significant portion of the this compound dissolved in the cold mother liquor, preventing its precipitation. To fix this, you can evaporate some of the solvent to re-saturate the solution and attempt the cooling step again.[11]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated to prevent this.[4]
-
Washing with warm solvent: Rinsing the collected crystals with room temperature or warm ethanol will redissolve some of your product, leading to loss. Always use a minimal amount of ice-cold ethanol for washing.
Q2: No crystals are forming, even after the solution has been cooled in an ice bath. What should I do?
A: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[11] To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask just below the surface of the liquid. The tiny scratches provide a rough surface that can serve as a nucleation site for crystal growth.[5]
-
Add a seed crystal: If available, add a single, tiny crystal of pure this compound to the solution. This crystal will act as a template for other molecules to crystallize upon.[1][5]
-
Reduce the solvent volume: If the solution is not sufficiently saturated, you can gently heat it to boil off some of the ethanol and then attempt to cool it again.[5]
Q3: Instead of solid crystals, an oil has separated from the solution. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solid melts and separates as a liquid instead of crystallizing.[12] It often happens if the compound is very impure, causing a significant melting point depression, or if the boiling point of the solvent is higher than the melting point of the solute.[5][6] To resolve this:
-
Re-heat and add more solvent: Return the mixture to the heat source until the oil redissolves. Add a small amount of additional ethanol to ensure the saturation point is reached at a lower temperature.[5]
-
Ensure slow cooling: Cool the solution very slowly to encourage the molecules to arrange themselves into a crystal lattice rather than forming an oil.[11]
-
Change the solvent system: If the problem persists, using a mixed solvent system (e.g., ethanol-water) might be necessary. This compound can be recrystallized from aqueous ethanol.[2][3]
Q4: The final product is still colored. How can I remove the color?
A: Colored impurities can often be removed by using activated charcoal.[4] After dissolving the crude this compound in hot ethanol, allow the solution to cool slightly before adding a small amount of charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored molecules.[2] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[4]
Q5: What are the likely impurities in my crude this compound?
A: The impurities depend heavily on the synthetic route. If synthesized from 5-bromoindole (B119039), potential impurities could include unreacted 5-bromoindole or byproducts from the cyanation reaction.[9][13] Other potential impurities could be starting materials or side-products from related indole (B1671886) syntheses.[14][15] A successful recrystallization should effectively remove these, as their solubility characteristics in ethanol will differ from that of this compound.
References
- 1. mt.com [mt.com]
- 2. This compound CAS#: 15861-24-2 [m.chemicalbook.com]
- 3. This compound | 15861-24-2 [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. getchem.com [getchem.com]
- 9. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. brainly.com [brainly.com]
- 12. mt.com [mt.com]
- 13. Synthesis of 5-Bromo Indole [designer-drug.com]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. scribd.com [scribd.com]
Navigating the Industrial Scale-Up of 5-Cyanoindole Production: A Technical Support Center
For researchers, scientists, and professionals in drug development, the industrial-scale synthesis of 5-Cyanoindole, a key intermediate in pharmaceuticals, presents a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of moving from laboratory-scale experiments to large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale this compound production?
A1: Two main routes are prominent for the industrial synthesis of this compound. The traditional approach involves the cyanation of 5-bromoindole (B119039), often referred to as the Rosenmund-von Braun reaction.[1][2][3] A more modern and increasingly favored method is a modified Leimgruber-Batcho synthesis, which offers a more environmentally friendly alternative by avoiding the use of highly toxic cyanide reagents.[3][4][5]
Q2: What are the major safety concerns associated with the traditional synthesis route involving cuprous cyanide?
A2: The use of cuprous cyanide (CuCN) is a significant safety hazard. It is highly toxic if inhaled, ingested, or in contact with skin.[6][7][8][9] Upon contact with acids, it can release highly toxic hydrogen cyanide (HCN) gas.[7] Therefore, strict safety protocols, including the use of personal protective equipment (PPE), adequate ventilation, and emergency preparedness, are crucial when handling this reagent.[4][6][8][9]
Q3: What are the key advantages of the modified Leimgruber-Batcho synthesis?
A3: The primary advantage of the modified Leimgruber-Batcho synthesis is the avoidance of toxic cyanide reagents like CuCN, making it a greener and safer alternative.[3][4] This route often utilizes more readily available and less hazardous starting materials. Furthermore, it can be designed as a one-pot synthesis, which can improve process efficiency and reduce waste.[10]
Q4: What purity level is typically required for this compound in pharmaceutical applications?
A4: For pharmaceutical use, this compound typically needs to be of high purity, often exceeding 98% or 99%.[1] The presence of impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[11]
Q5: What are common analytical methods for in-process control and final product analysis?
A5: A combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment and detecting related substances.[12] Thin-Layer Chromatography (TLC) is often used for monitoring reaction progress.[4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and impurity identification.[12][13]
Troubleshooting Guide
| Symptom/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Rosenmund-von Braun Reaction | - Incomplete reaction due to insufficient temperature or reaction time.- Deactivation of the copper cyanide catalyst.- Poor quality of starting 5-bromoindole or cuprous cyanide. | - Ensure the reaction temperature is maintained at the optimal level (typically 80-85°C) for a sufficient duration (18-25 hours).[1]- Use a fresh, high-quality source of cuprous cyanide.- Ensure the starting materials are of high purity and dry. |
| Exothermic Runaway Reaction during Cyanation | - Poor heat dissipation in a large-scale reactor.- Addition of reagents is too rapid. | - Implement robust temperature control systems, such as cooling jackets and internal cooling coils.[14]- Control the rate of reagent addition to manage the heat generated.[15]- Consider using a continuous flow reactor for better heat and mass transfer control.[15][16] |
| Difficulty in Product Crystallization/Purification | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system or cooling profile. | - Analyze the crude product to identify and quantify impurities.[11]- Optimize the crystallization solvent system; a mixture of methanol (B129727) and water is often effective for indole (B1671886) derivatives.[17]- Control the cooling rate to promote the formation of pure, well-defined crystals.[18] |
| Inconsistent Product Purity Between Batches | - Variability in raw material quality.- Lack of precise control over reaction parameters (temperature, mixing, etc.).- Inconsistent work-up and purification procedures. | - Establish stringent quality control for all incoming raw materials.- Implement automated process control to ensure consistent reaction conditions.[19]- Standardize all work-up and purification protocols. |
| Formation of Unidentified Impurities | - Side reactions due to temperature fluctuations or presence of contaminants.- Degradation of the product during work-up or purification. | - Conduct impurity profiling studies using techniques like LC-MS and NMR to identify the structure of the byproducts.[13][20][21]- Adjust reaction conditions to minimize the formation of specific impurities.- Optimize work-up conditions to prevent product degradation. |
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Rosenmund-von Braun Route | Modified Leimgruber-Batcho Route |
| Starting Material | 5-Bromoindole | Substituted o-nitrotoluene derivative |
| Key Reagent | Cuprous Cyanide (CuCN) | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Reducing agent (e.g., Iron powder) |
| Typical Solvent | N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) | Methanol, Acetic Acid |
| Reaction Temperature | 80 - 85 °C[1] | 50 - 55 °C[4] |
| Reaction Time | 18 - 25 hours[1] | ~8 hours[4] |
| Reported Yield | Up to 98.6%[1] | ~96%[3] |
| Purity | >98%[1] | High purity achievable |
| Key Challenges | - Use of highly toxic CuCN- High reaction temperature- Potential for exothermic runaway | - Optimization of reducing agent- Multi-step process in some variations |
| Environmental & Safety | Significant concerns due to CuCN toxicity | More environmentally friendly and safer |
Experimental Protocols
Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction
Disclaimer: This protocol involves the use of highly toxic materials. All steps must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-bromoindole (0.1 mol) and N-methylpyrrolidone (200 mL).
-
Reagent Addition: Add cuprous cyanide (0.11 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 85°C and maintain under reflux overnight (approximately 18-25 hours).[1]
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully add 20 mL of aqueous ammonia (B1221849) to quench the excess cyanide.
-
Extraction: Extract the product with n-hexane (2 x 30 mL).
-
Crystallization: Combine the organic layers, concentrate the solvent under reduced pressure, and cool in a refrigerator for 2 hours to induce crystallization.
-
Isolation: Collect the solid product by suction filtration and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of this compound via Modified Leimgruber-Batcho Synthesis
-
Formation of Enamine: Dissolve 3-methyl-4-nitrobenzonitrile (B1363978) (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (18 L). Heat the mixture to 50-55°C and maintain for 8 hours.[4]
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C. Charge the residue with methanol (90 L) and acetic acid (61 L).
-
Reduction and Cyclization: Cool the mixture to 0°C. Add iron powder lot-wise while maintaining the temperature at 0°C. After the addition is complete, heat the reaction mixture to 50-55°C for 8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is purified by crystallization from a suitable solvent, such as ethyl acetate (B1210297) and n-hexane, to afford pure this compound.[3]
Visualizations
Caption: Decision logic for selecting a this compound synthesis route.
Caption: General experimental workflow for this compound production.
Caption: A logical troubleshooting pathway for addressing low yield.
References
- 1. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 2. Synthesis of 5-Bromo Indole [designer-drug.com]
- 3. asianpubs.org [asianpubs.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. utsi.edu [utsi.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. alphachem.ca [alphachem.ca]
- 10. journalijar.com [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. forestsclearance.nic.in [forestsclearance.nic.in]
- 13. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Light Sensitivity and Stability of 5-Cyanoindole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability testing of 5-Cyanoindole. Due to its photosensitive nature, understanding its degradation pathways and implementing appropriate experimental controls are critical for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is an aromatic heterocyclic organic compound used as a building block in the synthesis of various pharmaceutical agents. Its indole (B1671886) ring system makes it susceptible to degradation upon exposure to light, which can lead to the formation of impurities and a decrease in the potency of the parent compound. This light sensitivity is a critical consideration during its synthesis, storage, and use in experimental protocols.
Q2: How can I visually identify potential degradation of this compound?
A: A visual indication of this compound degradation is a change in its appearance. Pure this compound is typically a white to off-white or light yellow crystalline powder. Upon exposure to light, it may discolor, often turning yellowish or brownish. Any noticeable change in color or the formation of visible impurities warrants further analytical investigation to assess the compound's integrity.
Q3: What are the optimal storage conditions for this compound?
A: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed, light-resistant container, such as an amber vial, and under an inert atmosphere (e.g., argon or nitrogen) if possible. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: What solvents are suitable for dissolving this compound?
A: this compound is generally soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). Its solubility in aqueous solutions is limited. When preparing stock solutions, it is crucial to protect them from light by using amber glassware or wrapping the container in aluminum foil.
Q5: What are the expected degradation products of this compound upon light exposure?
A: While specific degradation products for this compound are not extensively documented in publicly available literature, the photodegradation of the indole ring typically proceeds via oxidation and hydroxylation. Potential degradation products may include oxidized species like N-oxides, and hydroxylated derivatives. A common degradation pathway for indoles involves the formation of isatin (B1672199) (indole-2,3-dione) analogues through cleavage of the pyrrole (B145914) ring. Therefore, 5-cyanoisatin could be a potential degradation product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment and protect them from light at all times. Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution before use. |
| Appearance of unknown peaks in chromatogram | Photodegradation of this compound during sample preparation or analysis. | Minimize the exposure of samples to light during all experimental steps. Use amber autosampler vials or cover the vials with foil. If possible, use a detector with a wavelength that minimizes photodegradation. |
| Low assay value for this compound | Significant degradation has occurred. | Review storage and handling procedures. Ensure the compound is stored in a light-protected, cool, and dry environment. Consider re-purifying the compound if significant degradation is suspected. |
| Change in color of solid this compound | Exposure to light and/or air. | Discard the discolored material and obtain a fresh batch. Implement stricter storage protocols to prevent future degradation. |
Quantitative Data on this compound and Related Compounds
| Parameter | This compound | Indole (for comparison) | Notes |
| UV Absorption Maxima (λmax) | ~275 nm in water | ~270-280 nm in various solvents | The exact λmax can vary depending on the solvent.[1] |
| Molar Extinction Coefficient (ε) | Not reported | ~5,600 M⁻¹cm⁻¹ at 278 nm in water | This value is crucial for quantitative analysis using UV-Vis spectroscopy. |
| Photodegradation Rate Constant (k) | Not reported | Varies significantly with light intensity, wavelength, and solvent. | Can be determined by monitoring the decrease in concentration over time during photostability studies. The degradation often follows first-order kinetics. |
| Photodegradation Quantum Yield (Φ) | Not reported | Can be low, but is highly dependent on the environment. | Represents the efficiency of a photon in causing a chemical reaction. Requires specialized equipment to measure. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is a general guideline for conducting a forced photodegradation study to assess the photostability of this compound and to generate potential degradation products for analytical method development. It is based on the principles outlined in the ICH Q1B guideline.
Objective: To evaluate the photosensitivity of this compound in solution and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol (or other suitable solvent)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate D65/ID65 emission standards)
-
HPLC system with a UV detector
-
LC-MS system for degradation product identification
Procedure:
-
Solution Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Sample Exposure:
-
Light-Exposed Sample: Transfer an aliquot of the solution to a clear glass vial and place it in the photostability chamber.
-
Dark Control: Transfer an equal aliquot to an amber glass vial (or a clear vial wrapped completely in aluminum foil) and place it in the same photostability chamber to serve as a control for thermal degradation.
-
-
Irradiation: Expose the samples to a light source capable of emitting both visible and UV light. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
Analyze the samples immediately by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.
-
For structural elucidation of the degradation products, analyze the stressed samples using LC-MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Forced degraded sample of this compound (from Protocol 1)
-
HPLC system with a DAD or UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Initial Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 90% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (~275 nm) and also scan a wider range (e.g., 200-400 nm) using a DAD to detect degradation products with different chromophores.
-
Column Temperature: 30 °C
-
-
Method Optimization:
-
Inject the forced degraded sample.
-
Evaluate the separation of the main peak (this compound) from the degradation product peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., methanol instead of acetonitrile), and pH to achieve optimal resolution (Rs > 1.5) between all peaks.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: A generalized photodegradation pathway for this compound.
References
Identifying and removing impurities from 5-Cyanoindole preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Cyanoindole preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound preparation?
A1: Common impurities can originate from the synthetic route employed. If synthesized from 5-bromoindole (B119039), residual 5-bromoindole is a common impurity.[1][2] Other potential impurities include unreacted starting materials, byproducts from side reactions, and colored polymeric materials. If a Fischer indole (B1671886) synthesis is used, byproducts can include various rearranged or incompletely cyclized products.[3][4][5][6]
Q2: My this compound product is off-white or yellowish. What causes this discoloration and how can I remove it?
A2: The off-white to light yellow color is a common characteristic of this compound.[7][8] However, a more intense coloration can indicate the presence of colored impurities or degradation products. This compound can be sensitive to light and air.[9] Treatment with activated charcoal during recrystallization can help remove colored impurities.[7]
Q3: What is the recommended method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is a common and effective method for removing small amounts of impurities.[7] For mixtures with significant amounts of impurities or impurities with similar solubility to this compound, column chromatography is recommended for a higher degree of purification.[10][11]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of purity and for monitoring the progress of a purification process.[12][13] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.
Troubleshooting Guides
Recrystallization
Problem: this compound fails to crystallize from the solution.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[14][15] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[15][16] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[17] |
Problem: this compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14][17] |
| High concentration of impurities. | Consider a preliminary purification step like a solvent wash or column chromatography before recrystallization. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A good starting point for silica (B1680970) gel is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[18] |
| Column was packed improperly. | Ensure the stationary phase is packed uniformly to avoid channeling. Both wet and dry packing methods can be used.[11] |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[10] For compounds with poor solubility in the eluent, dry loading is recommended.[10] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 98-99% | Simple, fast, and cost-effective for removing small amounts of impurities. | May not be effective for removing impurities with similar solubility. Lower recovery of the final product. |
| Column Chromatography | >99.5% | High resolution, capable of separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and is more technically demanding.[18] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot 95% ethanol (B145695).[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. A common system is a gradient of ethyl acetate (B1210297) in hexanes.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[10]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. Synthesis of 5-Bromo Indole [designer-drug.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound | 15861-24-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
- 12. silicycle.com [silicycle.com]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Recrystallization [wiredchemist.com]
- 18. Reddit - The heart of the internet [reddit.com]
Best practices for drying and storing 5-Cyanoindole to prevent degradation.
Technical Support Center: 5-Cyanoindole Handling and Storage
This guide provides best practices for drying and storing this compound to ensure its stability and prevent degradation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a dark place under an inert atmosphere.[1][2] Recommended temperatures and durations are detailed in the table below.
Q2: How should I store this compound in solution?
A2: Solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3] Specific temperature guidelines are provided in the data table. It is crucial to use a newly opened, anhydrous solvent, as the compound's solubility can be affected by hygroscopic solvents like DMSO.[3]
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound is sensitive to air and light.[1][2] Exposure to these can lead to degradation. It is also incompatible with strong oxidizing agents, strong acids, strong bases, strong reducing agents, and acid chlorides.[2] General degradation pathways for indole (B1671886) derivatives can include oxidation, photolysis (degradation by light), and hydrolysis (degradation by water).[4]
Q4: What are the visual signs of this compound degradation?
A4: While this compound can range in color from light yellow to brown as a solid, any significant change in color, such as darkening, or changes in its physical form, may indicate degradation.[3] If degradation is suspected, it is advisable to verify the purity of the compound analytically.
Q5: Is this compound sensitive to moisture?
A5: While its water solubility is low, some sources note its sensitivity to air, and it's good practice to handle it in a dry environment to prevent potential hydrolysis.[1] When preparing solutions, using a newly opened, anhydrous grade solvent is recommended, as moisture can impact solubility.[3]
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Protocol for Purification and Drying of this compound
This protocol is adapted from established chemical literature for the purification and subsequent drying of this compound.[1][5]
Materials:
-
Crude this compound
-
95% Ethanol (B145695) (EtOH)
-
Activated charcoal
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in 95% ethanol in a round-bottom flask.
-
Decolorization: Add a small amount of activated charcoal to the solution and bring it to a boil using a heating mantle and condenser.
-
Hot Filtration: Filter the hot solution to remove the charcoal.
-
Concentration: Evaporate the filtrate to a smaller volume.
-
Crystallization: Add a sufficient amount of deionized water to the concentrated solution to induce crystallization.
-
Cooling: Allow the solution to cool to complete the crystallization process.
-
Recrystallization: Isolate the crystals by filtration and recrystallize them from an aqueous ethanol solution.
-
Drying: Dry the purified crystals under a vacuum.[1][5] This can be done in a vacuum oven at a mild temperature or in a vacuum desiccator.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound.
Troubleshooting Guide
Issue: Suspected Degradation of Solid this compound
If you suspect your solid this compound has degraded, follow this troubleshooting guide.
Caption: Troubleshooting logic for suspected this compound degradation.
References
Technical Support Center: Synthesis of 5-Cyanoindole via Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyanoindole, with a focus on alternative reducing agents for the conversion of precursors like 5-cyanooxindole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during the reduction step.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. For moisture-sensitive agents like LiAlH₄, ensure anhydrous conditions are maintained throughout the experiment. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | |
| Poor Solubility of Starting Material: The 5-cyanooxindole precursor may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent. | Select a solvent in which the starting material has better solubility. Sonication or gentle heating can also help to dissolve the starting material before the addition of the reducing agent. | |
| Formation of Multiple Byproducts | Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the nitrile group in addition to the oxindole (B195798) carbonyl. | Use a milder reducing agent such as Sodium Borohydride (NaBH₄) or consider catalytic hydrogenation under controlled conditions. Lowering the reaction temperature can also help improve selectivity. |
| Side Reactions: The starting material or product may be unstable under the reaction conditions, leading to decomposition or polymerization. | Adjust the pH of the reaction mixture. For instance, some reductions are more efficient under acidic or basic conditions. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the materials are sensitive to oxidation. | |
| Difficult Product Isolation | Emulsion during Workup: An emulsion may form during the aqueous workup, making phase separation challenging. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
| Product Co-precipitation with Salts: The desired this compound may precipitate along with inorganic salts during the workup. | After quenching the reaction, ensure all inorganic salts are fully dissolved in the aqueous phase before extraction. It may be necessary to add more water. Alternatively, after extraction, dissolving the crude product in a suitable solvent and filtering off the insoluble salts can purify the product. |
Frequently Asked Questions (FAQs)
Q1: What are some common alternative reducing agents for the synthesis of this compound from 5-cyanooxindole?
A1: Several reducing agents can be employed for the conversion of 5-cyanooxindole to this compound. Common choices include:
-
Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is generally selective for the carbonyl group over the nitrile.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent that requires anhydrous conditions and careful handling.[3][4][5][6][7] It can reduce both the oxindole and the nitrile group if conditions are not carefully controlled.
-
Catalytic Hydrogenation: This method involves the use of a catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). It is often a cleaner and scalable method.[8][9]
-
Iron in Acetic Acid: A cost-effective and environmentally benign reducing agent that has been successfully used in related indole (B1671886) syntheses.[10][11]
Q2: My reduction with NaBH₄ is very slow. What can I do to improve the reaction rate?
A2: If the reduction with Sodium Borohydride is sluggish, you can try a few strategies. Increasing the reaction temperature may accelerate the reaction, but should be done cautiously to avoid side reactions. Using a co-solvent system to improve the solubility of your starting material can also enhance the reaction rate. Additionally, the use of additives, such as Lewis acids, can sometimes activate the carbonyl group and speed up the reduction.
Q3: I am observing the reduction of the cyano group when using LiAlH₄. How can I prevent this?
A3: To prevent the reduction of the cyano group when using Lithium Aluminum Hydride, it is crucial to control the reaction conditions carefully. Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) and add the LiAlH₄ slowly to the solution of 5-cyanooxindole. Using a stoichiometric amount of the reducing agent, rather than a large excess, can also help to achieve selective reduction of the oxindole carbonyl.
Q4: What are the safety precautions I should take when working with LiAlH₄?
A4: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Always handle LiAlH₄ in a fume hood under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and glassware. Personal protective equipment, including safety glasses, a lab coat, and gloves, is essential. Quench the reaction carefully and slowly at a low temperature by adding a reagent like ethyl acetate (B1210297), followed by a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt.
Data Summary of Alternative Reducing Agents
The following table summarizes the reaction conditions and yields for different reducing agents used in the synthesis of indole derivatives, which can be analogous to the reduction of 5-cyanooxindole.
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iron (Fe) | (E)-2-(2-nitro-4-cyanophenyl)-N,N-dimethylethenamine | Methanol / Acetic Acid | 50-55 | 8 | 96 | [10] |
| Sodium Dithionite (Na₂S₂O₄) | (E)-2-(2-nitro-4-cyanophenyl)-N,N-dimethylethenamine | Methanol / Water | Reflux | - | Moderate | [10] |
| Zinc (Zn) | (E)-2-(2-nitro-4-cyanophenyl)-N,N-dimethylethenamine | Methanol / Acetic Acid | - | - | Low | [10] |
| Hydrazine Hydrate / Raney Ni | (E)-2-(2-nitro-4-cyanophenyl)-N,N-dimethylethenamine | - | - | - | High | [10] |
| Sodium Hydrosulfite | 5-Nitroindole | 1 N Sodium Hydroxide (B78521) | - | - | >75 | [11] |
Detailed Experimental Protocols
Protocol 1: Reduction of 5-Cyanooxindole using Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-cyanooxindole (1 equivalent) in methanol (10-20 volumes).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of 5-Cyanooxindole using Iron in Acetic Acid
-
Preparation: To a solution of 5-cyanooxindole (1 equivalent) in glacial acetic acid (10 volumes), add iron powder (3-5 equivalents).[11]
-
Reaction: Heat the mixture to 60 °C and stir vigorously. The reaction is typically exothermic. Maintain the temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and make it alkaline by the slow addition of a 20% sodium hydroxide solution.[11]
-
Isolation: Filter the resulting slurry through a pad of celite to remove the iron salts. Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Comparison of alternative reducing agents for this compound synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
Overcoming poor solubility of reagents in 5-Cyanoindole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-cyanoindole, with a particular focus on overcoming the poor solubility of reagents.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your synthesis.
Q1: My starting materials, particularly the indole (B1671886) precursor, are not dissolving in the reaction solvent. What can I do?
A1: Poor solubility of starting materials is a common hurdle. Here are several strategies to address this issue:
-
Solvent Selection: The choice of solvent is critical. While common solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) are often used, consider alternatives if you observe poor solubility. For instance, N-methylpyrrolidine (NMP) has been successfully employed as a reaction solvent for the synthesis of this compound from 5-bromoindole (B119039).[1][2]
-
Co-solvent Systems: Introducing a co-solvent can significantly improve solubility. A mixture of methanol (B129727) and water has been used to overcome solubility problems with reducing agents in certain this compound synthesis routes.[3]
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of many organic compounds.[4][5] However, be cautious of the thermal stability of your reagents and potential side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
High-Dilution Conditions: While it may seem counterintuitive, starting the reaction under higher dilution can sometimes help to dissolve stubborn reagents, although this may impact reaction kinetics.
Q2: I am performing a Vilsmeier-Haack formylation on my indole substrate, and a thick precipitate is forming, hindering stirring. What is happening and how can I resolve it?
A2: The precipitate you are observing is likely the Vilsmeier reagent itself (a chloroiminium salt) forming from the reaction of DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] While its formation is necessary for the reaction, excessive precipitation can lead to poor mixing and incomplete reaction.
-
Co-solvent Addition: Using a co-solvent such as dichloromethane (DCM) or dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution.[6]
-
Controlled Reagent Addition: The reaction between DMF and POCl₃ is exothermic. Adding the POCl₃ dropwise with efficient stirring and cooling in an ice bath can prevent localized overheating and uncontrolled precipitation.[6]
Q3: My reaction yield is consistently low, and I suspect incomplete dissolution of a key reagent is the cause. How can I confirm this and improve the yield?
A3: Visual inspection for undissolved solids is the first step. If you suspect solubility is limiting your yield, consider the following:
-
Solvent Screening: As mentioned in Q1, systematically screening a range of solvents is a crucial step in optimizing your reaction. The ideal solvent will dissolve all reactants to a reasonable extent.
-
Alternative Synthetic Routes: If solubility issues persist with a particular route, it may be beneficial to explore alternative synthetic strategies. For example, the synthesis of this compound can be achieved from different starting materials such as 5-bromoindole or through a modified Leimgruber-Batcho indole synthesis.[2][3]
-
Mechanochemistry: For extremely insoluble reactants, solid-state synthesis using techniques like ball milling can be an effective, solvent-free alternative.[8][9][10] This method uses mechanical force to drive the reaction in the solid state.
Q4: I am using Chlorosulfonyl Isocyanate (CSI) and it seems to be reacting poorly. Could this be a solubility issue?
A4: Yes, the choice of solvent is critical when working with the highly reactive Chlorosulfonyl Isocyanate (CSI). Due to its high electrophilicity, CSI requires inert and non-nucleophilic solvents.
-
Recommended Solvents: Chlorinated solvents (e.g., dichloromethane, dichloroethane), acetonitrile, ethers, and toluene (B28343) are suitable solvents for reactions involving CSI.[11][12][13][14][15]
-
Solvent Purity: Ensure your solvents are anhydrous, as CSI reacts violently with water.[11][12]
Data Presentation: Reagent Solubility
The following tables summarize the solubility of key reagents in various solvents.
Table 1: Solubility of Indole
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~0.1 g/100 mL at room temperature) | [4] |
| Hot Water | Soluble | [16] |
| Ethanol | Soluble | [4][17] |
| Ethyl Acetate | Soluble | [4] |
| Benzene | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Fixed Oils | Soluble | [17] |
| Propylene Glycol | Soluble | [17] |
| Glycerol | Insoluble | [17] |
| Mineral Oil | Insoluble | [17] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][18][19] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2][18][19] |
| Chloroform | Soluble | [2][18][19] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Hexane | Soluble | [18][19] |
Table 3: Solubility and Recommended Solvents for Chlorosulfonyl Isocyanate (CSI)
| Solvent Type | Solubility/Recommendation | Reference |
| Non-polar or weakly polar organic solvents | Soluble | [11] |
| Chlorinated hydrocarbons (e.g., Dichloromethane) | Soluble | [11][13][14][15] |
| Ethers | Soluble | [11][13][14] |
| Acetonitrile | Soluble | [11][13][14][15] |
| Toluene | Recommended | [15] |
| Water | Insoluble, reacts violently | [11][12][14] |
Experimental Protocols
Below are summarized methodologies for key experiments, with an emphasis on addressing solubility.
Protocol 1: Synthesis of this compound from 5-Bromoindole using Cuprous Cyanide
This method highlights the use of a high-boiling polar aprotic solvent to ensure reagent solubility.
-
Reagent Preparation: In a round-bottom flask equipped for reflux, add 5-bromoindole and cuprous cyanide.
-
Solvent Addition: Add N-methylpyrrolidine (NMP) as the reaction solvent.[1][2]
-
Reaction: Heat the mixture to reflux (e.g., 85°C) and maintain for an extended period (e.g., overnight).[1][2]
-
Work-up: After cooling to room temperature, quench the reaction with an aqueous ammonia (B1221849) solution. Extract the product with a non-polar solvent like n-hexane.[1][2]
-
Purification: Concentrate the organic extracts and crystallize the product from the refrigerator to obtain this compound.[1][2]
Protocol 2: Modified Leimgruber-Batcho Synthesis of this compound with Improved Solubility
This protocol demonstrates the use of a co-solvent system to manage solubility issues with a reducing agent.
-
Initial Reaction: Dissolve 3-methyl-4-nitrobenzonitrile (B1363978) in methylene (B1212753) dichloride and N,N-dimethylformamide dimethyl acetal. Heat the mixture (e.g., 50-55°C) for several hours.[3]
-
Solvent Exchange and Reduction: Concentrate the reaction mixture under reduced pressure. Add methanol and acetic acid. Cool the mixture (e.g., to 0°C) and add a reducing agent such as iron filings. To address the poor solubility of the reducing agent, a pre-dissolved solution in a combination of methanol and water can be used.[3]
-
Reaction Completion: Heat the reaction mixture again (e.g., 50-55°C) until the starting material is consumed.[3]
-
Work-up and Purification: After completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent like ethyl acetate. The final product, this compound, can be precipitated and collected by filtration.[3]
Visualizations
Troubleshooting Workflow for Poor Reagent Solubility
A workflow diagram for troubleshooting poor reagent solubility.
Logical Relationship in Vilsmeier-Haack Reagent Formation and Use
Logical flow of the Vilsmeier-Haack reaction highlighting solubility challenges.
References
- 1. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. meisenbaochem.com [meisenbaochem.com]
- 12. Page loading... [guidechem.com]
- 13. Chlorosulfonyl_isocyanate [chemeurope.com]
- 14. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 15. arxada.com [arxada.com]
- 16. Indole - Wikipedia [en.wikipedia.org]
- 17. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 15861-24-2 [chemicalbook.com]
- 19. This compound CAS#: 15861-24-2 [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an objective comparison of the reactivity of two key indole (B1671886) derivatives, 5-cyanoindole and 5-bromoindole (B119039), supported by established principles of organic chemistry and relevant experimental data.
The electronic properties of the substituent at the 5-position of the indole ring profoundly impact its reactivity in a variety of chemical transformations crucial for drug development. The electron-withdrawing nature of the cyano group in this compound and the dual electronic effects of the bromo group in 5-bromoindole lead to distinct reactivity profiles. This comparison will focus on three major classes of reactions: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-functionalization.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity of this compound and 5-bromoindole in key chemical transformations. This comparison is based on the electronic effects of the 5-substituent, with the understanding that optimal reaction conditions may vary.
Table 1: Relative Reactivity in Electrophilic Aromatic Substitution
| Feature | This compound | 5-Bromoindole | Rationale |
| Relative Rate of Reaction | Slower | Faster | The strongly electron-withdrawing cyano group deactivates the indole ring towards electrophilic attack more significantly than the bromo group. |
| Typical Reaction Conditions | Harsher (e.g., stronger Lewis acids, higher temperatures) | Milder | The higher intrinsic reactivity of the 5-bromoindole allows for less forcing reaction conditions to achieve substitution. |
| Regioselectivity | Predominantly C3-substitution | Predominantly C3-substitution | Electrophilic attack at the C3 position of the indole ring is generally favored as it does not disrupt the aromaticity of the benzene (B151609) ring in the intermediate. |
Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Feature | This compound | 5-Bromoindole | Rationale |
| Substrate Role | Can act as a coupling partner (as an aryl nitrile) | Acts as a standard aryl halide coupling partner | 5-Bromoindole is a classic substrate for these reactions. While aryl nitriles can undergo cross-coupling, it is less common and often requires specialized catalytic systems. |
| Relative Rate of Oxidative Addition | Not applicable (for C-CN bond) / Slower (if used as a pseudo-halide) | Faster | The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than a C-CN bond, which is a key step in the catalytic cycle. |
| Typical Catalyst Loading | Higher catalyst loading may be required | Lower catalyst loading is often sufficient | The higher reactivity of the C-Br bond generally allows for more efficient catalysis. |
Table 3: Properties Relevant to N-Functionalization
| Feature | This compound | 5-Bromoindole | Rationale |
| Acidity of N-H Proton | More acidic | Less acidic | The electron-withdrawing cyano group stabilizes the resulting indolide anion more effectively than the bromo group, leading to a lower pKa. |
| Rate of Deprotonation | Faster | Slower | The higher acidity of the N-H proton in this compound allows for faster deprotonation with a given base. |
| Choice of Base | A wider range of bases can be effective (e.g., K2CO3, NaH) | Stronger bases are often required for complete deprotonation (e.g., NaH, LHMDS) | The choice of base will depend on the specific N-functionalization reaction being performed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromoindole
This protocol describes a typical procedure for the coupling of 5-bromoindole with an arylboronic acid.
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Water
Procedure:
-
To a round-bottom flask, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of 5-bromoindole).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Electrophilic Bromination of 5-Bromoindole (Vilsmeier-Haack type conditions for C3-functionalization)
This protocol describes the formylation of 5-bromoindole at the C3 position, a common electrophilic substitution.
Materials:
-
5-Bromoindole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stir bar, cool N,N-dimethylformamide (3.0 equiv) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 5-bromoindole (1.0 equiv) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and basify with a cold aqueous sodium hydroxide solution until pH > 10.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
The crude 5-bromoindole-3-carbaldehyde can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Electronic effects of 5-substituents on indole reactivity.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Logical comparison of reactivity in electrophilic substitution.
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Synthesized 5-Cyanoindole
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 5-cyanoindole, with indole (B1671886) and its isomer, 4-cyanoindole, as points of comparison. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear framework for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, 4-cyanoindole, and the parent compound, indole.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Proton | This compound | 4-Cyanoindole | Indole |
| H1 (NH) | ~8.4 (br s) | ~8.6 (br s) | ~8.1 (br s) |
| H2 | ~6.6 (m) | ~7.3 (t) | ~6.5 (dd) |
| H3 | ~7.5 (t) | ~7.0 (m) | ~7.2 (t) |
| H4 | ~7.9 (d) | - | ~7.6 (d) |
| H6 | ~7.4 (dd) | ~7.5 (d) | ~7.1 (t) |
| H7 | ~8.1 (s) | ~7.2 (t) | ~7.6 (d) |
br s = broad singlet, t = triplet, m = multiplet, dd = doublet of doublets, d = doublet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Carbon | This compound | 4-Cyanoindole | Indole |
| C2 | ~103 | ~102 | ~102 |
| C3 | ~126 | ~125 | ~124 |
| C3a | ~128 | ~128 | ~128 |
| C4 | ~125 | - | ~120 |
| C5 | ~105 | ~129 | ~122 |
| C6 | ~127 | ~121 | ~120 |
| C7 | ~113 | ~115 | ~111 |
| C7a | ~138 | ~137 | ~136 |
| CN | ~120 | ~118 | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 4-Cyanoindole | Indole |
| N-H Stretch | ~3400 | ~3400 | ~3400 |
| C≡N Stretch | ~2220 | ~2225 | - |
| C=C Aromatic Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Major Fragment Ions |
| This compound | C₉H₆N₂ | 142.16 | 142 (M+), 115, 89 |
| 4-Cyanoindole | C₉H₆N₂ | 142.16 | 142 (M+), 115, 89 |
| Indole | C₈H₇N | 117.15 | 117 (M+), 90, 63 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is generally set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of a solid sample is commonly obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and a comparison of key distinguishing features.
By methodically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the successful synthesis and purity of this compound. The distinct spectroscopic signatures of the cyano group's position and presence are key to distinguishing it from its isomers and the parent indole structure.
A comparative study of different synthetic routes to 5-Cyanoindole.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent synthetic routes to 5-cyanoindole, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant vilazodone. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, cost, and environmental impact.
Comparative Summary of Synthetic Routes
The table below summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile (B1363978) | N,N-dimethylformamide dimethyl acetal (B89532), Iron, Acetic Acid | ~16 hours | 50-55°C | 96% |
| Cyanation of 5-Bromoindole (B119039) | 5-Bromoindole | Cuprous Cyanide (CuCN), N-Methylpyrrolidone (NMP) | Overnight | 85°C | 98.6% |
| Fischer Indole (B1671886) Synthesis | 4-Cyanophenylhydrazine | Acetaldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | Not specified | Elevated | Moderate (estimated) |
| Sandmeyer Reaction | 5-Aminoindole | NaNO₂, HCl, CuCN | ~3-4 hours | 0-5°C then elevated | Moderate to Good (estimated) |
Modified Leimgruber-Batcho Synthesis
This approach represents a robust and scalable method for the synthesis of this compound, avoiding the use of highly toxic cyanide reagents in the final cyclization step. It is a modification of the classic Leimgruber-Batcho indole synthesis.
Experimental Protocol
The synthesis begins with the reaction of 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then subjected to reductive cyclization using iron in acetic acid to yield this compound.[1]
Step 1: Enamine Formation
-
3-Methyl-4-nitrobenzonitrile (6.3 kg) is dissolved in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (18 L).
-
The mixture is heated to 50-55°C and maintained for 8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then concentrated under reduced pressure at a temperature below 50°C.
Step 2: Reductive Cyclization
-
The concentrated residue from Step 1 is charged with methanol (B129727) (90 L) and acetic acid (61 L).
-
The mixture is cooled to 0°C, and iron powder is added portion-wise.
-
The reaction mixture is then heated again to 50-55°C for 8 hours, with the progress monitored by TLC.
-
After completion, the reaction mass is filtered and washed with methanol.
-
The organic layer is concentrated, and ethyl acetate (B1210297) (135 L) is added. The mixture is stirred at room temperature for 3 hours.
-
The precipitated solid is collected by filtration, washed with n-hexane (13 L), and dried at 50°C for 6 hours to afford this compound.
This process boasts a high yield of 96%.[1]
Synthesis Pathway
Caption: Modified Leimgruber-Batcho synthesis of this compound.
Cyanation of 5-Bromoindole
This is a direct and high-yielding method for the synthesis of this compound, commonly employed in industrial settings. However, it involves the use of a toxic cyanide salt.
Experimental Protocol
5-Bromoindole is reacted with cuprous cyanide in a high-boiling polar aprotic solvent, N-methylpyrrolidone (NMP), at an elevated temperature.
-
In a round-bottomed flask equipped with a reflux condenser, 5-bromoindole (19.6 g, 0.1 mol) is dissolved in N-methylpyrrolidone (200 mL).
-
Cuprous cyanide (9.5 g, 0.106 mol) is added to the solution.
-
The reaction mixture is heated to 85°C and refluxed overnight.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Ammonia water (20 mL) is added, and the mixture is stirred.
-
The product is extracted with n-hexane (2 x 30 mL).
-
The combined organic layers are partially concentrated, and the product is crystallized in a refrigerator for 2 hours.
-
The solid is collected by suction filtration to give 14 g of this compound.
This method provides an excellent yield of 98.6%.[2]
Synthesis Pathway
References
Evaluating the Efficacy of 5-Cyanoindole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of 5-cyanoindole-based enzyme inhibitors compared to other established alternatives. The information is intended to assist researchers and professionals in drug development in making informed decisions. This analysis is based on publicly available experimental data, and all quantitative findings are presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological transparency.
Comparative Efficacy of Enzyme Inhibitors
The inhibitory potential of this compound derivatives is evaluated against three key enzyme targets: Monoamine Oxidase (MAO), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Xanthine (B1682287) Oxidase (XO). The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound-based compounds and their alternatives. Lower IC50 values indicate greater potency.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders.
| Inhibitor Class | Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound-based | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 | Non-selective |
| Pyridazinobenzylpiperidine | Compound S5 | 3.857 | 0.203 | MAO-B selective[1] |
| Natural Flavonoid | 3',4',7-Trihydroxyflavone | 7.57 ± 0.14 | > 100 | MAO-A selective[2][3] |
| Irreversible, Selective | Clorgyline | 0.02 ± 0.00 | 1.93 ± 0.16 | MAO-A selective[2] |
| Natural Alkaloid | Avicine | 0.41 | - | MAO-A selective[4] |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic agents for inflammatory diseases.
| Inhibitor Class | Compound | p38α MAPK IC50 |
| 5-Cyanopyrimidine-based | Analog 3a | Low nanomolar range |
| Pyridinyl Imidazole | SB203580 | 85.1 µM (in MDA-MB-231 cells)[5] |
| Pyridinyl Imidazole | SB202190 | 46.6 µM (in MDA-MB-231 cells)[5] |
| Benzothiazole Derivative | Compound 13m | 0.031 ± 0.14 µM |
| Chalcone Derivative | Compound 3a | Not specified, potent |
Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a primary therapeutic strategy for gout and hyperuricemia.
| Inhibitor Class | Compound | Xanthine Oxidase IC50 |
| N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | Compound 3i | 0.62 µM |
| Purine Analog | Allopurinol (B61711) | ~7.2 µM to 9.07 µg/ml[6] |
| Non-purine Selective | Febuxostat | 1.8 nM to 8.77 µg/ml[6][7][8] |
| Pyrazole Derivative | Compound 5 | 5.3 µM |
| Chalcone Derivative | Compound 38 | 22.5 µM |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a standardized fluorometric or spectrophotometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Enzyme Reaction: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][9][10][11]
p38 MAP Kinase Inhibition Assay
This protocol describes a non-radioactive method for measuring the inhibitory effect of compounds on p38 MAPK activity.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 protein substrate
-
ATP solution
-
Test compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Assay plates (e.g., 384-well low-volume plates)
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in Kinase Buffer.
-
Assay Plate Setup: Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Add the diluted p38α enzyme and a mixture of the ATF-2 substrate and ATP to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value.[12][13][14][15]
Xanthine Oxidase (XO) Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and allopurinol in DMSO and create serial dilutions in the phosphate buffer. Prepare a solution of xanthine in the buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or allopurinol), and the xanthine oxidase enzyme solution.
-
Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add the xanthine substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.[16][17][18][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating enzyme inhibitors.
Caption: p38 MAPK signaling pathway in inflammation.
Caption: Role of Xanthine Oxidase in purine metabolism.
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]
- 4. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma [mdpi.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 7. apexbt.com [apexbt.com]
- 8. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Xanthine oxidase assay [bio-protocol.org]
- 17. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. revistabionatura.com [revistabionatura.com]
- 20. scispace.com [scispace.com]
Validating the Purity of 5-Cyanoindole: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of 5-Cyanoindole. We present detailed experimental protocols, data interpretation, and a direct comparison to assist in selecting the optimal method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, offering excellent resolution and sensitivity for common impurities.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Column:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of indole (B1671886) derivatives.[1][2]
2. Reagents and Sample Preparation:
-
Solvents: HPLC-grade acetonitrile (B52724) and deionized water.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid added to the aqueous phase to improve peak shape.[1][3]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection to prevent column clogging.[2]
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm, as indole derivatives typically exhibit strong absorbance at this wavelength.[1][3]
-
Injection Volume: 10 µL.[1]
4. Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a primary analytical method that provides both structural confirmation and highly accurate purity determination.[4] Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[5]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Sample Preparation:
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are suitable solvents.
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound or impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Ensure complete dissolution of both the sample and the internal standard.
-
3. NMR Data Acquisition:
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A delay of 30-60 seconds is generally recommended.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
4. Data Analysis:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal Standard
-
NMR Workflow
References
A Comparative Guide to Cyanating Reagents for the Synthesis of 5-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-cyanoindole is a critical step in the production of various pharmacologically active compounds. The choice of cyanating reagent for this synthesis directly impacts yield, safety, and environmental footprint. This guide provides an objective comparison of common and alternative cyanating reagents for the synthesis of this compound, primarily through the cyanation of 5-bromoindole (B119039), supported by experimental data and detailed protocols.
Performance Comparison of Cyanating Reagents
The selection of a suitable cyanating reagent is a trade-off between reactivity, toxicity, and cost. Traditional methods often rely on highly toxic copper(I) cyanide, while modern approaches are exploring less hazardous alternatives. Below is a summary of the performance of three key cyanating reagents in the synthesis of this compound from 5-bromoindole.
| Cyanating Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Copper(I) Cyanide (CuCN) | None (reagent) | N-Methyl-2-pyrrolidone (NMP) | 85 | 18-25 | ~98%[1] | Traditional Method: High yield, but CuCN is highly toxic. Requires high temperatures. |
| Zinc Cyanide (Zn(CN)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Dimethylformamide (DMF) | 80-100 | 12-24 | 80-95% (estimated) | Less Toxic Alternative: Lower toxicity than CuCN. Palladium catalysis allows for milder conditions compared to traditional Rosenmund-von Braun. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium Catalyst (e.g., Pd(OAc)₂, ligand) | Acetonitrile (B52724)/Water or DMF | 70-130 | 12-24 | 85-96% (estimated for aryl bromides)[2] | Non-Toxic Alternative: Considered a safe and environmentally benign cyanide source. Requires a palladium catalyst and specific ligands for efficient reaction. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared reagents are provided below. These protocols are based on published literature and represent typical experimental setups.
Cyanation using Copper(I) Cyanide (CuCN)
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (0.1 mol, 19.6 g) and N-methyl-2-pyrrolidone (NMP, 200 mL).
-
Add copper(I) cyanide (0.105 mol, 9.4 g) to the mixture.
-
Heat the reaction mixture to 85°C and maintain this temperature with stirring for 18-25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding aqueous ammonia (B1221849) (20 mL) and stir the mixture.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Crystallize the crude product from the refrigerator (2 hours) and collect the solid by suction filtration to obtain this compound.
Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)
This is a representative procedure for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.
Reaction:
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromoindole (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Heat the mixture to 80-100°C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.
Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol is a generalized procedure based on the palladium-catalyzed cyanation of aryl halides with potassium ferrocyanide.[2]
Reaction:
Procedure:
-
In a reaction vessel, combine 5-bromoindole (1 mmol), potassium ferrocyanide trihydrate (0.4 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., CM-phos, 0.04 mmol), and sodium carbonate (2 mmol).
-
Add a mixture of acetonitrile and water (e.g., 3:1 ratio, 4 mL).
-
Heat the reaction mixture to 70-80°C under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for selecting and evaluating a cyanating reagent for the synthesis of this compound.
Caption: A flowchart illustrating the process of synthesizing this compound with different cyanating reagents and the subsequent comparative analysis.
Conclusion
The choice of a cyanating reagent for the synthesis of this compound from 5-bromoindole has significant implications for process efficiency, safety, and environmental impact. While the traditional Rosenmund-von Braun reaction using Copper(I) Cyanide provides excellent yields, its high toxicity is a major drawback.[1] Zinc Cyanide offers a less toxic alternative, and when used in conjunction with a palladium catalyst, can achieve high yields under relatively mild conditions. For applications where minimizing toxicity is paramount, Potassium Ferrocyanide stands out as a non-toxic and environmentally friendly option.[2] Although it requires a palladium catalyst system, it can provide high yields, making it a compelling choice for green chemistry applications. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for this compound and other nitriles.
References
Unveiling the Cytotoxic Landscape of 5-Cyanoindole and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold represents a privileged structure in the quest for novel anticancer agents. Its inherent versatility allows for a wide range of substitutions, leading to a diverse chemical space with varied cytotoxic profiles. This guide provides an objective comparison of the cytotoxic performance of 5-cyanoindole's derivatives, supported by experimental data. While this compound itself is a valuable synthetic precursor, its derivatization has been shown to unlock potent and specific cytotoxic activities against various cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for various derivatives of this compound, categorized by their structural class.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidines | Compound 9c | HCT-116 | 0.31[1] |
| Compound 11a | HCT-116 | 0.34[1] | |
| 5-Hydroxyindole-3-Carboxylic Acid Esters | Compound 5d (with 4-methoxy group) | MCF-7 | 4.7[2][3] |
| Compound 5a | MCF-7 | < 10[2][3] | |
| Compound 5l | MCF-7 | < 10[2][3] | |
| Hexahydroindolizino[8,7-b]indole Derivatives | 1-Cyano-8-benzyloxyindolizino[8,7-b]indole (20a) | L1210 | 2-50 |
| 2-Cyano-8-benzyloxyindolizino[8,7-b]indole (20c) | L1210 | 2-50 | |
| α-Cyano bis(indolyl)chalcones | Compound 21j | C4-2, 22Rv1 | 0.98–5.6 |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives are mediated through various cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
Several indole derivatives have been shown to target the microtubule network, which is crucial for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by indole derivatives.
Kinase Inhibition Pathway
Certain this compound derivatives, such as the pyrazolo[1,5-a]pyrimidines, have been found to inhibit key kinases involved in cell proliferation and survival, including Glycogen Synthase Kinase-3 (GSK-3) and Extracellular signal-Regulated Kinase (Erk).
References
Advantages of using iron over zinc as a reducing agent in 5-Cyanoindole synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-cyanoindole is a critical step in the production of various pharmaceutical compounds. A key transformation in this synthesis is the reduction of a nitro group, typically on a 5-nitroindole (B16589) precursor. The choice of reducing agent for this step is pivotal, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of two commonly employed reducing agents: iron and zinc, supported by experimental data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
At a Glance: Iron vs. Zinc for Nitro Group Reduction
| Feature | Iron (Fe) | Zinc (Zn) |
| Primary Product | Amine | Amine (can form hydroxylamine) |
| Typical Reagents | Acetic Acid (AcOH), Ammonium (B1175870) Chloride (NH₄Cl), Hydrochloric Acid (HCl) | Ammonium Chloride (NH₄Cl), Acetic Acid (AcOH), Hydrochloric Acid (HCl) |
| Reaction Conditions | Often requires heating (reflux) | Can often be performed at room temperature |
| Byproduct Profile | Primarily iron oxides/salts | Zinc oxides/salts, potential for hydroxylamine (B1172632) formation |
| Work-up Complexity | Removal of iron sludge can be challenging | Removal of zinc salts is generally more straightforward |
| Cost-Effectiveness | Generally more cost-effective, especially at industrial scale | Typically more expensive than iron powder |
| Environmental Impact | Iron salts are generally considered less toxic than zinc salts | Zinc salts can have a higher environmental impact on aquatic life |
| Safety Concerns | Finely divided iron can be pyrophoric. Reactions can be exothermic. | Finely divided zinc can be pyrophoric and water-reactive. Reactions can be exothermic. |
Performance Comparison: Iron Leads in Selectivity and Cost-Effectiveness
The primary advantage of using iron as a reducing agent lies in its high chemoselectivity for the reduction of nitro groups to amines, minimizing the formation of undesired byproducts.[1] In contrast, the reduction of nitroarenes using zinc in the presence of ammonium chloride, while effective, can sometimes lead to the formation of N-phenylhydroxylamines as a significant byproduct.[2][3] This difference in selectivity is a critical consideration, as the presence of hydroxylamine impurities can complicate purification and reduce the overall yield of the desired 5-aminoindole (B14826) intermediate.
From a cost perspective, iron powder is a more economical choice for large-scale industrial synthesis.[4][5] The abundance of iron and the lower cost of its salts contribute to its favorable economic profile. While zinc is also a readily available metal, its price point is generally higher than that of iron.
Experimental Protocols
Detailed methodologies for the reduction of a nitroaromatic precursor to the corresponding amine are presented below for both iron and zinc.
Protocol 1: Reduction of a Nitroarene using Iron Powder
This procedure is a general method for the reduction of an aromatic nitro compound to its corresponding amine using iron powder in an acidic medium.
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (3.0 - 5.0 eq)
-
Ethanol (B145695) (or other suitable solvent)
-
Acetic acid or Hydrochloric acid (catalytic to stoichiometric amounts)
-
Sodium bicarbonate or Sodium hydroxide (B78521) solution (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
To a solution of the nitroarene in ethanol, add acetic acid.
-
To this stirred solution, add iron powder in portions. The reaction can be exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a period of 1 to 3 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the excess iron and iron salts. The filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude amine.[6]
Protocol 2: Reduction of a Nitroarene using Zinc Dust
This protocol outlines a general procedure for the reduction of an aromatic nitro compound using zinc dust, often in the presence of ammonium chloride.
Materials:
-
Nitroarene (1.0 eq)
-
Zinc dust (2.0 - 5.0 eq)
-
Ethanol/Water mixture (or other suitable solvent system)
-
Ammonium chloride (1.0 - 5.0 eq)
-
Ethyl acetate (for extraction)
-
Celite (for filtration)
Procedure:
-
The nitroarene is dissolved in a mixture of ethanol and water.
-
Ammonium chloride is added to the solution, followed by the portion-wise addition of zinc dust. The reaction is often stirred at room temperature.[7]
-
The progress of the reaction is monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, the mixture is filtered through a pad of celite to remove the zinc residues. The celite pad is washed with the reaction solvent.
-
The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude amine.[8]
Process Flow and Decision Making
The choice between iron and zinc as a reducing agent can be visualized as a decision-making process based on key project parameters.
Caption: Decision workflow for selecting a reducing agent.
Work-up and Purification Considerations
A significant practical difference between the two methods is the work-up procedure.
-
Iron-mediated reductions result in the formation of a dense iron sludge which can be difficult to filter, especially on a large scale.[9] The crude product is often contaminated with iron salts, necessitating careful washing and purification steps. A common approach involves filtering the hot reaction mixture through celite, followed by neutralization and extraction.[6]
-
Zinc-mediated reductions typically produce zinc salts that are more easily handled. The work-up usually involves filtration to remove excess zinc, followed by standard extraction procedures.[8] However, if hydroxylamine byproducts are formed, further purification steps such as column chromatography may be required to isolate the pure amine.
Conclusion
For the synthesis of this compound via the reduction of 5-nitroindole, iron powder emerges as the more advantageous reducing agent, particularly for large-scale production. Its primary benefits are its lower cost, high chemoselectivity which minimizes the formation of difficult-to-remove byproducts, and the generally lower environmental toxicity of its salts.[1][5]
While zinc can also be an effective reducing agent and may offer milder reaction conditions, the potential for hydroxylamine formation and its higher cost make it a less favorable option for industrial applications.[2][3] The choice of reducing agent will ultimately depend on the specific priorities of the synthesis, including cost constraints, scalability, and the desired purity of the final product. Researchers should carefully consider these factors and may need to perform small-scale optimization experiments to determine the most suitable conditions for their particular needs.
Signaling Pathway: Nitro Group Reduction
The reduction of a nitro group to an amine is a stepwise process involving several intermediates.
Caption: Stepwise reduction of a nitro group to an amine.
References
- 1. youtube.com [youtube.com]
- 2. testbook.com [testbook.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. am-material.com [am-material.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
Benchmarking 5-Cyanoindole-Based Materials in OLEDs: A Comparative Guide
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for efficient and stable materials, particularly for the elusive deep-blue emission, is paramount. Among the diverse range of molecular structures explored, 5-Cyanoindole and its derivatives have emerged as a promising class of materials. The incorporation of the electron-withdrawing cyano group onto the indole (B1671886) scaffold allows for tuning of the electronic and photophysical properties, making them suitable candidates for emitters, hosts, or electron-transporting materials in OLED devices. This guide provides a comparative benchmark of the performance of a this compound-based material against common alternative materials used in blue OLEDs, supported by experimental data and detailed methodologies.
Due to the limited availability of specific performance data for this compound itself in the public domain, this guide will utilize a closely related cyano-substituted carbazole (B46965) derivative, CBP-CN, as a proxy to provide a representative comparison. This choice is based on the structural and electronic similarities between indole and carbazole moieties, both of which are widely used building blocks in OLED materials.
Performance Benchmark: this compound Derivative vs. Alternatives
The performance of OLEDs is evaluated based on several key metrics, including External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; luminance, the intensity of light emitted per unit area; and operational lifetime, the duration over which the device maintains a certain percentage of its initial brightness. The following table summarizes the performance of a CBP-CN hosted Phosphorescent OLED (PhOLED) and compares it with devices employing other widely used host and emitter materials.
| Material System | Role of Cyano-Compound | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Operational Lifetime (LT50) (hours) @ Luminance (cd/m²) |
| CBP-CN (Host) with Green Emitter | Host | Green | 23.13[1] | Not Specified | 80.61[1] | Not Specified |
| CBP-CN (Host) with Red Emitter | Host | Red | 15.54[1] | Not Specified | 10.67[1] | Not Specified |
| FIrpic (Emitter) in non-doped device | Emitter | Blue | Not Specified | Not Specified | 7.6[2] | Not Specified |
| DPEPO (Host) with Blue TADF Emitter | Host | Blue | 4.0 (@ 1000 cd/m²)[3] | 8185[3] | 5.77[3] | Not Specified |
| DPEPO (Host) with another Blue TADF Emitter | Host | Blue | 25.5[4] | >10000[4] | Not Specified | Not Specified |
| CBP (Host) with Ir(ppy)3 (Green Emitter) | Alternative Host | Green | Not Specified | Not Specified | 12.45[5] | Not Specified |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the fabrication and characterization of OLED devices, providing a framework for reproducible research.
Synthesis of this compound
A common method for the synthesis of this compound involves the cyanation of 5-bromoindole (B119039). The following is a representative procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Soxhlet apparatus, add 5-bromoindole (0.1 mol), N-methylpyrrolidone (200 ml), and cuprous cyanide (9.5 g).
-
Reaction Conditions: The mixture is refluxed at 85°C overnight (approximately 18-25 hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Ammoniacal liquor (20 ml) is added, and the mixture is stirred.
-
Extraction: The product is extracted with n-hexane (2 x 30 ml).
-
Purification: The combined organic layers are concentrated, and the crude product is crystallized from the refrigerator for 2 hours. The crystals are collected by suction filtration to yield this compound.[6]
OLED Device Fabrication
The fabrication of a multilayer OLED device is typically performed in a cleanroom environment under a high vacuum.
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as 4,4',4''-Tris(N-3-methylphenyl-N-phenyl-amino)-triphenylamine (m-MTDATA), is deposited onto the ITO surface by thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: A hole transport material, such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is then deposited via thermal evaporation.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of the host material (e.g., CBP-CN) and the guest emitter (e.g., a phosphorescent dopant), is co-evaporated from separate sources. The doping concentration of the emitter is precisely controlled.
-
Electron Transport Layer (ETL) Deposition: An electron transport material, such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (B91410) (LiF) is deposited as an electron injection layer, followed by the deposition of an aluminum (Al) cathode.
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is characterized using a suite of electro-optical measurement systems.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the luminance decay of the device under a constant current density over time.
Visualizing the Workflow and Performance Metrics
To better understand the experimental process and the relationship between different performance indicators, the following diagrams are provided.
Conclusion
While direct performance data for this compound in OLEDs remains scarce in publicly available literature, the analysis of a closely related cyano-substituted carbazole derivative, CBP-CN, demonstrates the potential of this class of materials. The introduction of a cyano group can significantly enhance the performance of host materials in PhOLEDs, leading to high efficiencies. Compared to other established host materials like DPEPO and CBP, and emitters like FIrpic, cyano-functionalized materials hold their own, particularly in achieving high luminous efficiency. Further research focusing on the specific application of this compound as both an emitter and a host is warranted to fully elucidate its potential and to optimize device architectures for even greater performance and stability, especially in the challenging blue region of the spectrum. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.
References
- 1. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Efficient non-doped phosphorescent orange, blue and white organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ias.ac.in [ias.ac.in]
- 6. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Cyanoindole: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Cyanoindole must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound, tailored for professionals in drug development and scientific research.
Hazard Profile and Safety Recommendations
This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][3] Due to its hazardous nature, proper personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][4]
| Hazard Classification & Properties | Disposal & Safety Recommendations |
| GHS Hazard Statements | H302: Harmful if swallowed[2][3] |
| H312: Harmful in contact with skin[2] | |
| H315: Causes skin irritation[2][3] | |
| H319: Causes serious eye irritation[2][3] | |
| H332: Harmful if inhaled[2] | |
| H335: May cause respiratory irritation[3] | |
| Physical Properties | Form: Solid, powder[5] |
| Appearance: Off-white[1] | |
| Melting Point: 106-109 °C[1] | |
| Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents, acid chlorides[1] | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), Eyeshields, Gloves[5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1][4] Store locked up.[4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][2][4] |
Step-by-Step Disposal Protocol for this compound
As a solid chemical waste, this compound must be managed following established hazardous waste protocols. No specific experimental procedures for the neutralization of this compound are readily available; therefore, the primary method of disposal is through a certified hazardous waste management service.
1. Waste Identification and Segregation:
-
Clearly identify waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong acids, bases, and oxidizing agents.[1][6] Do not mix solid waste with liquid waste.[7]
2. Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container. The original manufacturer's container is often a suitable choice if it is in good condition.[6][7]
-
The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[6][7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][9]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The storage area should be secure and away from general laboratory traffic.
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]
-
Keep the waste container closed at all times, except when adding waste.[6][9]
4. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous material pickup request form.[9]
5. Accidental Spills:
-
In the event of a spill, avoid dust formation.[1]
-
Sweep or shovel the spilled material into a suitable container for disposal.[1]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Prevent the chemical from entering drains or the environment.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making and handling process for the disposal of this compound.
It is imperative for all laboratory personnel to consult their institution's specific hazardous waste management guidelines and to comply with all local, regional, and national regulations. The information provided here serves as a general guide and should be supplemented with institution-specific training and protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 15861-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 吲哚-5-甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 5-Cyanoindole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 5-Cyanoindole, a biochemical reagent used in life science research.[1] Adherence to these protocols is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2][3][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[2] |
| Acute Dermal Toxicity | Category 4[2] |
| Acute Inhalation Toxicity (Dusts and Mists) | Category 4[2] |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Eye Irritation | Category 2[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Target Organs: Respiratory system)[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield meeting ANSI Z.87.1 or European Standard EN166 standards.[2][6] | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[7] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[7] |
| Foot Protection | Closed-toe shoes.[6][7] | Protects feet from spills and falling objects.[7] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize risk and maintain the integrity of the compound.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Avoid dust formation.[2]
Storage:
-
Keep refrigerated.[2][9] Stock solutions can be stored at -20°C for up to one year or -80°C for up to two years.[1]
-
Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
The material is light-sensitive and should be protected from direct sunlight.[2][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][9] Get medical attention if irritation persists.[4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] If not breathing, give artificial respiration.[10] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting.[11] Call a poison center or doctor/physician if you feel unwell.[2] |
| Spill | Ensure adequate ventilation.[2] Avoid dust formation.[2] Sweep up and shovel into suitable containers for disposal.[2] Do not let the chemical enter the environment.[2] |
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
-
Waste Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[7]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]
-
Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[9]
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 15861-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 15861-24-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
